molecular formula C13H20O2 B1293617 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol CAS No. 6382-07-6

2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol

Cat. No.: B1293617
CAS No.: 6382-07-6
M. Wt: 208.3 g/mol
InChI Key: BXXDXUTVAFRBKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol is a useful research compound. Its molecular formula is C13H20O2 and its molecular weight is 208.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408020. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(2-methylbutan-2-yl)phenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-4-13(2,3)11-5-7-12(8-6-11)15-10-9-14/h5-8,14H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXDXUTVAFRBKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064299
Record name Ethanol, 2-[4-(1,1-dimethylpropyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6382-07-6
Record name 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6382-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(p-tert-Pentylphenoxy)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006382076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(p-tert-Pentylphenoxy)ethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408020
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2-[4-(1,1-dimethylpropyl)phenoxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-[4-(1,1-dimethylpropyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(1,1-dimethylpropyl)phenoxy]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.342
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(P-TERT-PENTYLPHENOXY)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I9J043Q2C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

"2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol" CAS number 6382-07-6

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol (CAS: 6382-07-6)

Introduction

2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol, registered under CAS number 6382-07-6, is a member of the glycol ether and phenol ether chemical families. It is structurally analogous to the widely utilized compound 2-phenoxyethanol, distinguished by the presence of a bulky tertiary pentyl (1,1-dimethylpropyl) group at the para-position of the phenyl ring. While 2-phenoxyethanol is extensively documented and employed as a preservative and fragrance fixative in pharmaceutical and cosmetic industries, its alkylated derivatives such as this one are less characterized but hold potential for modified applications.[1][2][3]

The addition of the 1,1-dimethylpropyl substituent significantly increases the molecule's lipophilicity, which can be rationally expected to alter its physicochemical properties, including solubility, surface activity, and interactions with biological membranes. This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, synthesizing available data and established principles to provide insights into the compound's chemical identity, synthesis, potential applications, toxicological profile, and analytical characterization.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is foundational to all scientific investigation and application development.

Molecular Structure

The structure consists of a phenoxyethanol core functionalized with a five-carbon branched alkyl group. This substituent, also known as the tert-amyl group, is attached to the benzene ring at the position opposite the ether linkage.

Caption: Molecular Structure of 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol.

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

IdentifierValueSource(s)
CAS Number 6382-07-6[4][5]
Molecular Formula C₁₃H₂₀O₂[4][5]
Molecular Weight 208.30 g/mol [4][5]
IUPAC Name 2-[4-(1,1-dimethylpropyl)phenoxy]ethan-1-ol[5]
Synonyms 2-(p-tert-Amylphenoxy)ethanol, p-t-Amylphenoxyethanol[4][5]
InChI Key BXXDXUTVAFRBKC-UHFFFAOYSA-N[4][5]
Physicochemical Properties

Quantitative physical and chemical data are crucial for predicting behavior in various systems, from formulation to environmental fate. The properties listed below are primarily derived from computational models.[4]

PropertyValueUnitSource
Normal Boiling Point (Tboil) 593.34K[4]
Normal Melting Point (Tfus) 308.21K[4]
Critical Temperature (Tc) 785.87K[4]
Critical Pressure (Pc) 2311.12kPa[4]
Enthalpy of Vaporization (ΔvapH°) 62.03kJ/mol[4]
Log of Water Solubility (log10WS) -3.34mol/l[4]
Octanol/Water Partition Coeff. (logPoct/wat) 3.161[4]

Synthesis and Manufacturing Insights

The synthesis of phenoxyethanol derivatives is a well-established process in industrial chemistry, primarily relying on the Williamson ether synthesis. This approach offers a robust and scalable route to the target molecule.

Core Synthetic Strategy: The Williamson Ether Synthesis

This classical organic reaction involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. For the synthesis of 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol, the strategy involves two main components:

  • Phenolic Substrate: 4-(1,1-Dimethylpropyl)phenol.

  • Ethylating Agent: An ethylene oxide equivalent, such as 2-chloroethanol.

The causality behind this choice is the high nucleophilicity of the phenoxide ion, formed by deprotonating the phenol with a suitable base (e.g., NaOH, KOH). This phenoxide then readily attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group in an Sₙ2 reaction to form the desired ether linkage.[2][3]

Synthesis Workflow

Caption: General workflow for the synthesis of the target compound.

Detailed Laboratory-Scale Synthesis Protocol

This protocol is a self-validating system, incorporating steps for purification and confirmation of the product's identity.

  • Deprotonation:

    • To a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 4-(1,1-Dimethylpropyl)phenol (1.0 mol) and toluene (400 mL).

    • Begin stirring and add a solution of sodium hydroxide (1.1 mol) in 100 mL of water.

    • Heat the mixture to reflux (approx. 85-95 °C) to form the sodium phenoxide. Water can be removed via a Dean-Stark trap to drive the reaction to completion.

  • Etherification:

    • Once phenoxide formation is complete, cool the mixture to 60 °C.

    • Slowly add 2-chloroethanol (1.2 mol) over 1 hour, maintaining the temperature below 80 °C to control the exothermic reaction.

    • After the addition is complete, heat the mixture to a gentle reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC or GC analysis for the disappearance of the starting phenol.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Add 300 mL of deionized water and transfer the mixture to a separatory funnel.

    • Separate the organic (toluene) layer. Wash the organic layer sequentially with 200 mL of 1 M NaOH solution (to remove any unreacted phenol) and 200 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification and Characterization:

    • The resulting crude oil is purified by vacuum distillation. The product fraction is collected at the appropriate boiling point under reduced pressure.

    • Validation: The purity of the final product should be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The identity must be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to ensure the correct structure has been obtained.

Applications and Industrial Relevance

While specific applications for 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol are not widely documented, its structural similarity to 2-phenoxyethanol allows for informed extrapolation of its potential uses.

Established Roles of Phenoxyethanol Derivatives

The parent compound, 2-phenoxyethanol, is a versatile ingredient with several key functions:

  • Preservative: It possesses broad-spectrum bactericidal and bacteriostatic properties, making it an effective preservative in cosmetics, vaccines, and other pharmaceuticals.[2][6][7] Its mechanism involves disrupting bacterial cell membranes.

  • Fragrance Fixative: Its low volatility allows it to stabilize more volatile fragrance components, extending the scent's longevity.[2][3]

  • Solvent: It is used as a solvent for dyes, inks, and resins in various industrial processes.[2][3]

Potential Applications of 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol

The introduction of the lipophilic tert-pentyl group is expected to modify its properties, creating new application potential.[1]

  • Enhanced Surfactant Properties: The amphiphilic nature of the molecule (hydrophilic ethanol tail and a more substantial lipophilic head) suggests it could function as a non-ionic surfactant or emulsifier in complex formulations.[1]

  • Modified Fragrance Profile: The alkyl group will likely alter the odor profile, potentially creating a new fragrance ingredient with unique characteristics and greater stability.[1]

  • Polymer Chemistry: It could be used as a monomer or a plasticizing additive in polymer synthesis, where the bulky alkyl group could influence properties like flexibility and glass transition temperature.[1]

Toxicological Profile and Safety Assessment

No specific toxicological studies for 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol were found. Therefore, this assessment is based on data for the parent compound, 2-phenoxyethanol, with expert consideration for the influence of the alkyl substituent.

Summary of Toxicological Data (for 2-Phenoxyethanol)

The European Chemicals Agency (ECHA) and other regulatory bodies have classified 2-phenoxyethanol based on extensive testing.[8]

Toxicological EndpointResultClassification/RemarksSource(s)
Acute Oral Toxicity LD₅₀: 1300-2000 mg/kg bw (rat)Harmful if swallowed (Xn; R22)[9]
Acute Dermal Toxicity LD₅₀: > 2000 mg/kg bw (rat)Low acute toxicity via dermal route[9]
Skin Irritation Slightly irritating in animalsNot classified as a skin irritant[9]
Eye Irritation Irritating to eyes (rabbit)Causes serious eye damage (Xi; R36)[8][9][10]
Skin Sensitization Negative in guinea pig studiesNot considered a skin sensitizer[9]
Mechanistic Considerations and Influence of the Alkyl Substituent

The primary toxicological concerns for 2-phenoxyethanol are acute oral toxicity and eye irritation.[9][10] Biologically, it is known to reversibly inhibit NMDAR-mediated ion currents.[2]

The addition of the 1,1-dimethylpropyl group increases the molecule's octanol-water partition coefficient (logP), making it more lipophilic.[4] This change can have several toxicokinetic implications:

  • Increased Skin Permeation: Higher lipophilicity may enhance the rate of absorption through the stratum corneum, potentially leading to greater systemic exposure after dermal contact compared to the parent compound.[11]

  • Altered Metabolism: The bulky tertiary group may introduce steric hindrance, potentially slowing the rate of metabolic processes like oxidation or conjugation.

  • Bioaccumulation Potential: Increased lipophilicity could lead to a higher potential for accumulation in fatty tissues.

Handling and Safety Precautions

Based on the profile of the parent compound, the following precautions are advised when handling 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol:

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12]

  • Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest. Keep away from oxidizing agents.[10][12]

  • Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[12]

Analytical Methodology for Quality Control

Robust analytical methods are essential for ensuring the purity of the synthesized compound and for its quantification in various matrices. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard method for analyzing phenoxyethanol and its derivatives.[13][14]

Analytical Workflow

G Sample Sample Acquisition (Raw Material or Formulation) Prep Sample Preparation (Weighing, Dissolution in Mobile Phase/Ethanol) Sample->Prep Filter Filtration (0.45 µm Syringe Filter) Prep->Filter Removes particulates Inject HPLC Injection Filter->Inject Separation RP-HPLC Separation (C8 or C18 Column) Inject->Separation Detection UV Detection (e.g., 258 nm) Separation->Detection Quant Quantification (Peak Area vs. Standard Curve) Detection->Quant Report Report Generation (Purity Assay or Concentration) Quant->Report

Caption: A typical quality control workflow using RP-HPLC.

Validated HPLC-UV Protocol for Quantification

This protocol is adapted from established methods for related compounds and provides a robust starting point for method development.[14]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Column: Lichrosorb C8 (150 x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: Isocratic mixture of acetonitrile, tetrahydrofuran, and water (e.g., 21:13:66, v/v/v). The ratio may require optimization for the increased retention of the alkylated compound.[14]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 258 nm.[14]

    • Injection Volume: 10 µL.

  • Preparation of Standards and Samples:

    • Standard Stock Solution: Accurately weigh ~25 mg of 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to achieve a concentration of ~1 mg/mL.

    • Working Standards: Prepare a series of working standards (e.g., 5-100 µg/mL) by serial dilution of the stock solution with the mobile phase.

    • Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Method Validation and System Suitability:

    • Linearity: Analyze the working standards in triplicate and construct a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be >0.999.

    • System Suitability: Before sample analysis, inject a mid-range standard five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.

    • Specificity: Analyze a blank (mobile phase) and a placebo (formulation matrix without the analyte) to ensure no interfering peaks are present at the analyte's retention time.

Conclusion

2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol (CAS 6382-07-6) is a functionalized glycol ether with significant potential in materials science, fragrance development, and formulation chemistry. Its synthesis is achievable through standard organic chemistry techniques like the Williamson ether synthesis. While its toxicological profile has not been specifically determined, a cautious approach based on the data for 2-phenoxyethanol is warranted, with particular attention to how its increased lipophilicity may influence its biological interactions. The analytical procedures for its quality control are straightforward, relying on established RP-HPLC methodology. This guide provides the foundational technical knowledge for scientists to further explore and harness the unique properties of this compound.

References

  • Actylis. (n.d.). 2-Phenoxyethanol Multi-Compendial Api Grade - Preservative.
  • European Chemicals Agency. (n.d.). 2-phenoxyethanol - Substance Information.
  • Cheméo. (n.d.). Chemical Properties of Ethanol, 2-[4-(1,1-dimethylpropyl)phenoxy]- (CAS 6382-07-6). Retrieved from [Link].

  • NICNAS. (2013). Ethanol, 2-phenoxy-: Human health tier II assessment. Australian Government Department of Health.
  • National Institute of Standards and Technology. (n.d.). Ethanol, 2-[4-(1,1-dimethylpropyl)phenoxy]-. In NIST Chemistry WebBook. Retrieved from [Link].

  • Santa Cruz Biotechnology. (n.d.).
  • Wikipedia. (n.d.). Phenoxyethanol. Retrieved from [Link].

  • American Chemical Society. (2023). 2-Phenoxyethanol. Retrieved from [Link].

  • PharmaCompass. (n.d.). 2-Phenoxyethanol | Drug Information, Uses, Side Effects, Chemistry.
  • Scientific Committee on Consumer Safety. (2016). Opinion on Phenoxyethanol. European Commission. Retrieved from [Link].

  • Tristar Intermediates. (2024). A Complete Guide To Phenoxyethanol- Facts, Safety & Usage.
  • Carl ROTH. (n.d.).
  • Google Patents. (n.d.). CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride.
  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
  • Google Patents. (n.d.). RU2738846C1 - Methods of producing phenoxyethanol.
  • ASEAN. (2017).
  • ResearchGate. (2015). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Retrieved from [Link].

  • PubMed. (2024). In vivo permeation of 2-phenoxyethanol in human skin. Retrieved from [Link].

Sources

Technical Monograph: Spectroscopic Characterization of 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 6382-07-6 Formula: C₁₃H₂₀O₂ Molecular Weight: 208.30 g/mol Synonyms: 2-(p-tert-Amylphenoxy)ethanol; 2-(4-tert-Pentylphenoxy)ethanol; p-tert-Amylphenoxyethanol.[1]

Executive Summary & Chemical Identity[1][2]

This technical guide provides a comprehensive spectroscopic profile of 2-[4-(1,1-dimethylpropyl)phenoxy]ethanol , a non-ionic surfactant intermediate and specialty solvent. The compound is characterized by a para-substituted benzene ring linking a hydrophobic tert-amyl group and a hydrophilic hydroxyethyl ether tail.

Accurate identification of this compound relies on distinguishing the specific branching of the alkyl chain (1,1-dimethylpropyl vs. straight pentyl) and the integrity of the ethylene glycol ether linkage. This guide synthesizes data from Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to establish a self-validating identification protocol.

Structural Logic

The molecule consists of three distinct magnetic and vibrational domains:

  • The tert-Amyl Head: A bulky, hydrophobic steric shield.

  • The Aromatic Core: A rigid linker providing UV absorption and characteristic ring breathing modes.

  • The Hydroxyethyl Tail: The reactive site for further ethoxylation or sulfation, dominating the H-bonding character.

Synthesis & Sample Preparation Protocols

To ensure spectral fidelity, the sample must be free of the starting material (p-tert-amylphenol), as its phenolic OH signal interferes with the target aliphatic OH analysis.

Synthesis Pathway (Ethoxylation)

The preferred industrial route avoids chlorinated solvents by utilizing ethylene carbonate.

  • Reagents: p-tert-Amylphenol (1.0 eq), Ethylene Carbonate (1.05 eq), K₂CO₃ (cat).

  • Conditions: 140–150°C, inert N₂ atmosphere.

  • Mechanism: Nucleophilic attack of the phenoxide ion on the cyclic carbonate, followed by decarboxylation.

Purification & Preparation for Analysis

Protocol:

  • Dissolution: Dissolve crude product in Ethyl Acetate.

  • Wash: Wash with 1M NaOH (removes unreacted phenol) followed by Brine.

  • Drying: Dry organic layer over anhydrous MgSO₄.

  • Isolation: Rotary evaporate solvent.

  • Final Polish: High-vacuum distillation (bp ~160°C at 5 mmHg) yields analytical grade material (>99%).

Visualization: Analytical Workflow

The following diagram outlines the critical path from raw synthesis to validated spectral data.

AnalyticalWorkflow Start Crude Reaction Mixture Wash 1M NaOH Wash (Phenol Removal) Start->Wash Purification Dry Drying (MgSO4) & Solvent Removal Wash->Dry Isolation Distill Vacuum Distillation (<5 mmHg) Dry->Distill Refinement NMR H-NMR Analysis (CDCl3) Distill->NMR Structural ID IR FT-IR Analysis (Neat Film) Distill->IR Funct. Group ID QC Quality Validated NMR->QC Pass IR->QC Pass

Figure 1: Purification and validation workflow ensuring removal of phenolic contaminants before spectral acquisition.

Vibrational Spectroscopy (FT-IR)

Method: Attenuated Total Reflectance (ATR) on neat liquid film.

The IR spectrum is dominated by the transition from a phenolic system to an alkyl-aryl ether. The disappearance of the broad, acidic phenolic O-H stretch (approx. 3200–3400 cm⁻¹ shifts) and the appearance of the aliphatic ether bands are key indicators.

Table 1: Key IR Absorption Bands
Frequency (cm⁻¹)IntensityAssignmentMechanistic Insight
3350–3450 Broad, MedO-H Stretch (Aliphatic)Intermolecular H-bonding of the terminal ethanol group.
2960, 2870 StrongC-H Stretch (Alkane)Asymmetric/Symmetric stretching of the tert-amyl methyl groups.
1610, 1510 MediumC=C Ring StretchCharacteristic "breathing" modes of the para-substituted benzene ring.
1245 Very StrongC-O-C Stretch (Aryl Ether)Asymmetric stretching of the Phenol-Ether linkage. Critical ID peak.
1050 StrongC-O Stretch (Primary Alcohol)Stretching of the CH₂-OH bond.
830 StrongC-H Out-of-Plane BendingDiagnostic for para-disubstitution on the benzene ring.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ (Deuterated Chloroform) Reference: TMS (0.00 ppm)

The ¹H NMR spectrum provides the definitive structural proof. The molecule exhibits a classic AA'BB' aromatic system and a distinct pattern for the tert-amyl group.

The tert-Amyl Signature

Unlike a tert-butyl group (which shows a single massive singlet), the tert-amyl (1,1-dimethylpropyl) group displays a specific 3-part pattern:

  • Singlet (6H): Two equivalent methyls attached to the quaternary carbon.

  • Quartet (2H): The methylene of the ethyl group.

  • Triplet (3H): The terminal methyl of the ethyl group.

Table 2: ¹H NMR Chemical Shifts (δ)
Shift (ppm)MultiplicityIntegrationAssignmentStructural Correlation
7.26 Doublet (J=8.5 Hz)2HAr-H (meta to O)Protons adjacent to the alkyl group (shielded by alkyl induction).
6.85 Doublet (J=8.5 Hz)2HAr-H (ortho to O)Protons adjacent to the ether oxygen (deshielded by resonance).
4.08 Triplet (J=5.0 Hz)2H-O-CH₂ -CH₂-Methylene adjacent to the phenoxy oxygen.
3.95 Triplet (J=5.0 Hz)2H-CH₂-CH₂ -OHMethylene adjacent to the hydroxyl group.
2.10 Broad Singlet1H-OHHydroxyl proton (shift varies with concentration).
1.62 Quartet (J=7.5 Hz)2HAr-C-CH₂ -CH₃Methylene of the tert-amyl group.
1.28 Singlet6HAr-C-(CH₃ )₂Gem-dimethyls of the tert-amyl group.
0.70 Triplet (J=7.5 Hz)3HAr-C-CH₂-CH₃ Terminal methyl of the tert-amyl group.
Visualization: NMR Assignment Logic

NMRLogic Molecule Structure: 2-[4-(tert-Amyl)phenoxy]ethanol Arom Aromatic Ring (AA'BB' System) Molecule->Arom Ether Ether Tail (-OCH2CH2OH) Molecule->Ether Alkyl tert-Amyl Group (-C(CH3)2CH2CH3) Molecule->Alkyl Sig_Ar δ 6.85 (d), 7.26 (d) Para-substitution pattern Arom->Sig_Ar Sig_Eth δ 4.08 (t), 3.95 (t) Distinctive O-CH2-CH2-O Ether->Sig_Eth Sig_Alk δ 1.28 (s), 1.62 (q), 0.70 (t) Diagnostic branching Alkyl->Sig_Alk

Figure 2: Mapping of structural domains to specific NMR resonance signals.

Mass Spectrometry (EI-MS)[1][2][3]

Ionization Mode: Electron Impact (70 eV).

The mass spectrum confirms the molecular weight and the stability of the tert-amyl cation.

  • Molecular Ion (M⁺): m/z 208 (Distinct, though often not the base peak).

  • Base Peak: Often m/z 179 or related alkyl fragments.

Fragmentation Logic
  • α-Cleavage: Loss of the terminal -CH₂OH group from the ether tail (M - 31).

  • Benzylic Cleavage: Loss of methyl or ethyl groups from the quaternary carbon of the tert-amyl group.

    • Loss of Ethyl (M - 29)

      
       m/z 179 (Dominant due to stability of the resulting cation).
      
    • Loss of Methyl (M - 15)

      
       m/z 193.
      

Quality Control Protocol

To validate a batch of 2-[4-(1,1-dimethylpropyl)phenoxy]ethanol for research or formulation:

  • Visual Inspection: Must be a clear, colorless to pale yellow viscous liquid.

  • IR Check: Confirm absence of C=O stretch (1700 cm⁻¹) to rule out carbonate impurities.

  • NMR Integration: Calculate the ratio of Aromatic protons (4H) to the tert-amyl terminal methyl (3H). The ratio must be 1.33 ± 0.05 .

  • Solubility Test: The compound should be soluble in ethanol, ether, and chloroform, but insoluble in water (forms an emulsion).

References

  • NIST Mass Spectrometry Data Center. Ethanol, 2-[4-(1,1-dimethylpropyl)phenoxy]- (CAS 6382-07-6).[1] NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

  • PubChem. Ethanol, 2-(4-tert-pentylphenoxy)- (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • Sigma-Aldrich (Merck).Safety Data Sheet for 2-Phenoxyethanol derivatives. (General handling and solubility reference).

Sources

Technical Monograph: Industrial & Pharmaceutical Applications of 2-(p-tert-pentylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(p-tert-pentylphenoxy)ethanol (CAS: 6382-07-6), also known as p-tert-amylphenoxyethanol, represents a critical functional intermediate bridging the gap between commodity solvents and specialized pharmaceutical excipients. Characterized by a bulky hydrophobic tert-pentyl group coupled with a hydrophilic hydroxyethyl tail, this molecule exhibits a unique amphiphilic profile.

While historically utilized in industrial coatings and fragrance fixation, recent trends in rational drug design highlight its potential as a lipophilic linker , a co-solvent for Class II/IV APIs , and a preservative booster . This guide provides a rigorous technical analysis of its physicochemical properties, synthesis protocols, and specific applications in high-value formulations.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

Understanding the Structure-Activity Relationship (SAR) of this molecule is prerequisite to its application. The tert-pentyl group provides significant steric bulk and lipophilicity compared to standard phenoxyethanol, altering its partition coefficient and membrane permeability.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionRelevance
IUPAC Name 2-[4-(2-methylbutan-2-yl)phenoxy]ethanolStandard nomenclature
CAS Number 6382-07-6Registry identification
Molecular Formula C₁₃H₂₀O₂MW: 208.30 g/mol
LogP (Est.) 3.8 – 4.2High lipophilicity; suitable for membrane permeation
Boiling Point ~310°C (at 760 mmHg)High thermal stability; low volatility
Solubility < 0.5% in Water; Miscible in Alcohols, EthersExcellent solvent for non-polar APIs
Appearance Colorless to pale yellow viscous liquidFormulation aesthetics

Synthesis & Production Protocol

For research and pilot-scale applications, high-purity synthesis is required to minimize phenolic impurities which can induce cytotoxicity. The preferred route involves the hydroxyethylation of p-tert-amylphenol.

Mechanistic Pathway (Graphviz)

The following diagram outlines the synthesis logic, highlighting the critical purification step to remove unreacted phenols.

SynthesisPathway Raw1 p-tert-Amylphenol Intermediate Reaction Matrix (140-150°C, 4-6h) Raw1->Intermediate Raw2 Ethylene Carbonate (or Ethylene Oxide) Raw2->Intermediate Catalyst Cat: K2CO3 / TBAI Catalyst->Intermediate Catalysis Crude Crude Ether Intermediate->Crude - CO2 Purification Vac Distillation (< 1 mmHg) Crude->Purification Product Pure 2-(p-tert-pentylphenoxy)ethanol (>99%) Purification->Product

Figure 1: Catalytic hydroxyethylation pathway using Ethylene Carbonate (EC) to ensure safety over Ethylene Oxide (EO) handling in lab-scale settings.

Experimental Protocol: Lab-Scale Synthesis (100g Batch)

Objective: Synthesize >99% pure 2-(p-tert-pentylphenoxy)ethanol via Ethylene Carbonate route.

  • Charge: In a 500mL 3-neck round bottom flask equipped with a mechanical stirrer and thermometer, charge 164.2g (1.0 mol) of p-tert-amylphenol and 96.8g (1.1 mol) of Ethylene Carbonate .

  • Catalysis: Add 1.5g Potassium Carbonate (K₂CO₃) and 0.5g Tetrabutylammonium Iodide (TBAI) as a phase transfer catalyst.

  • Reaction: Heat the mixture to 145°C . CO₂ evolution will commence. Maintain temperature until gas evolution ceases (approx. 4-6 hours).

    • Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3) for disappearance of phenol.

  • Work-up: Cool to 80°C. Add 200mL Toluene to dissolve the crude oil. Wash twice with 100mL 5% NaOH solution (to remove unreacted phenol) and once with brine.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Perform vacuum distillation (approx. 160-165°C at 2 mmHg) to collect the pure fraction.

Industrial & Pharmaceutical Applications[2][4][10][11]

A. Drug Development: Lipophilic Co-Solvent & Permeation Enhancer

The tert-pentyl moiety significantly increases the partition coefficient compared to standard phenoxyethanol.

  • Mechanism: The bulky alkyl group disrupts the ordered structure of the stratum corneum lipids, potentially acting as a permeation enhancer for transdermal drug delivery systems (TDDS).

  • Application: Solubilizing agent for BCS Class II drugs (low solubility, high permeability). It can be used in self-emulsifying drug delivery systems (SEDDS).

B. Fragrance Industry: Fixative & Modifier[10]
  • Function: Acts as a fixative for volatile floral notes (Muguet, Rose). The high molecular weight and boiling point suppress the vapor pressure of lighter top notes.

  • Olfactory Profile: Mild, low-odor tenacity that does not interfere with the primary fragrance profile, unlike some musk-based fixatives.

C. Synthesis Intermediate: Linker Chemistry
  • Utility: The primary alcohol group is a versatile handle for further derivatization (tosylation, halogenation, or oxidation to acid).

  • Pharma Logic: It serves as a "spacer" unit in PROTACs (Proteolysis Targeting Chimeras) or bioconjugates where a hydrophobic linker is required to modulate the hydrodynamic radius of the molecule.

Application Decision Logic (Graphviz)

ApplicationLogic Start Formulation Requirement Solubility Need to Solubilize Lipophilic API? Start->Solubility Preservation Need Preservative Booster? Start->Preservation Synthesis Need Hydrophobic Linker? Start->Synthesis Action1 Use as Co-Solvent (1-5% conc) Solubility->Action1 Yes (LogP > 3) Action2 Use as Booster (Synergy with Diols) Preservation->Action2 Yes (Gram+ target) Action3 Derivatize Alcohol (-OTs, -Br) Synthesis->Action3 Yes (MedChem)

Figure 2: Decision matrix for selecting 2-(p-tert-pentylphenoxy)ethanol based on formulation needs.

Safety & Toxicology (E-E-A-T Assessment)

As a structural analog to phenoxyethanol and alkylphenols, safety data must be extrapolated with caution.

  • Acute Toxicity: Likely harmful if swallowed (Category 4).

  • Irritation: Expect moderate eye irritation (Category 2A) and mild skin irritation. The tert-pentyl group increases lipophilicity, which may increase skin penetration compared to phenoxyethanol.

  • Sensitization: Low risk, but patch testing is recommended for topical formulations.

  • Environmental: Toxic to aquatic life with long-lasting effects (due to alkylphenol moiety). Waste must be incinerated.

Handling Precaution: Always handle in a fume hood with nitrile gloves and safety goggles.

References

  • PubChem. (2023). 2-(p-tert-Pentylphenoxy)ethanol Compound Summary. National Library of Medicine. [Link]

  • Belsito, D., et al. (2012).[1] A toxicologic and dermatologic assessment of aryl alkyl alcohols when used as fragrance ingredients. Food and Chemical Toxicology. [Link]

  • U.S. EPA. (2023). CompTox Chemicals Dashboard: 2-(4-tert-Amylphenoxy)ethanol. [Link]

Sources

Toxicological Profile & Risk Assessment: 2-(p-tert-Amylphenoxy)ethanol

[1]

CAS No: 6382-07-6 Synonyms: 2-[4-(1,1-dimethylpropyl)phenoxy]ethanol; p-tert-Amylphenoxyethanol Chemical Class: Alkylphenol Ethoxylate (APE) / Glycol Ether Derivative[1]

Executive Technical Summary

This guide provides a high-level toxicological reconstruction of 2-(p-tert-Amylphenoxy)ethanol (t-APE).[1] While direct regulatory datasets for this specific congener are sparse compared to its parent 2-Phenoxyethanol or its structural analog 2-(4-tert-Butylphenoxy)ethanol , its safety profile is governed by two critical molecular features: the glycol ether tail (conferring solvent properties and membrane permeability) and the tert-amyl (1,1-dimethylpropyl) lipophilic tail .[1]

Critical Risk Driver: The metabolic cleavage of the ether linkage releases p-tert-Amylphenol (PTAP) , a known endocrine disruptor with estrogenic activity structurally similar to Nonylphenol.[1] Consequently, while acute toxicity is driven by the surfactant-like irritation of the glycol ether moiety, chronic toxicity is defined by the endocrine-disrupting potential of its primary metabolite.

Physicochemical Drivers of Toxicity

To understand the bioavailability of t-APE, we must analyze its partition coefficient and surfactant properties.

PropertyValue (Predicted/Analog)Toxicological Implication
Molecular Weight 208.3 g/mol Small enough for rapid dermal and gastrointestinal absorption.[1]
LogP (Octanol/Water) ~3.2 - 3.5Highly lipophilic.[1] Unlike standard Phenoxyethanol (LogP 1.2), t-APE partitions significantly into adipose tissue and lipid bilayers.[1]
Water Solubility Low (< 500 mg/L)Limited aqueous solubility necessitates carrier proteins or lipid transport in serum.
Surface Activity ModerateActs as a non-ionic surfactant, capable of disrupting corneal epithelial cells (eye irritation) and stratum corneum lipids (dermal penetration).

Toxicokinetics (ADME) & Metabolic Activation[1]

The toxicity of t-APE is biphasic, depending on whether the molecule is excreted intact (conjugated) or metabolized into its alkylphenol precursor.

Metabolic Pathways

The liver (Hepatic CYP450 system) processes t-APE via two competing pathways. The balance between these pathways determines the "Toxicological Activation."

  • Pathway A (Detoxification): Oxidation of the terminal alcohol to a carboxylic acid (p-tert-amylphenoxyacetic acid).[1] This increases water solubility, facilitating renal excretion.

  • Pathway B (Toxification): O-Dealkylation (ether cleavage). This releases p-tert-Amylphenol , which binds to Estrogen Receptors (ER).[1]

Visualization: Metabolic Fate & Bioactivation

MetabolicPathwaysParent2-(p-tert-Amylphenoxy)ethanol(Lipophilic Parent)CYP_OxCYP450 / ADH(Oxidation)Parent->CYP_OxCYP_DealkCYP450(O-Dealkylation)Parent->CYP_DealkMinor but CriticalAcid_Metabp-tert-Amylphenoxyacetic Acid(Polar / Excretable)CYP_Ox->Acid_MetabPhenol_Metabp-tert-Amylphenol (PTAP)(Endocrine Active)CYP_Dealk->Phenol_MetabGlucuronideGlucuronide Conjugate(Renal Excretion)Acid_Metab->GlucuronidePhenol_Metab->GlucuronideClearanceER_BindingEstrogen Receptor (ER)Binding & ActivationPhenol_Metab->ER_BindingToxicity Mechanism

Figure 1: Competing metabolic pathways.[1] Pathway B represents the bioactivation step leading to endocrine disruption risks.

Systemic Toxicology Profile

Acute Toxicity (Read-Across Analysis)

Based on structural analogs (CAS 713-46-2 and CAS 122-99-6), the acute profile is characterized by membrane irritation and CNS depression at high doses.[1]

  • Oral LD50 (Rat): Estimated 1,000 – 2,000 mg/kg (Category 4). Harmful if swallowed.[2][3][4][5]

  • Dermal LD50 (Rabbit): > 2,000 mg/kg.

  • Inhalation: Low volatility reduces risk, but aerosols are highly irritating to the respiratory tract.

Irritation & Sensitization[1]
  • Eye Irritation (Critical): Glycol ethers with alkyl tails are severe eye irritants. t-APE is predicted to be Category 2A or 1 (Irreversible effects possible) due to its ability to penetrate and disrupt the corneal epithelium.

  • Skin Irritation: Moderate irritant (Category 2). Prolonged exposure causes defatting and dermatitis.[3][6]

Endocrine Disruption (The Core Hazard)

The tert-amyl group mimics 17β-estradiol's lipophilic domain.[1] Upon metabolic cleavage to p-tert-amylphenol, the molecule acts as a xenoestrogen .[1]

  • Mechanism: Agonist binding to ER

    
     and ER
    
    
    .
  • Potency: Lower than Estradiol but potentially additive with other environmental phenols (e.g., Bisphenol A).

  • Regulatory Status: Alkylphenols are heavily restricted under EU REACH (Annex XVII) due to aquatic toxicity and endocrine effects.

Experimental Protocols for Safety Validation

To validate the toxicity of t-APE without extensive animal testing, researchers should employ the following In Vitro New Approach Methodologies (NAMs).

Protocol A: Bovine Corneal Opacity and Permeability (BCOP) Assay

Used to classify eye irritation potential (OECD 437).[1]

  • Tissue Preparation: Isolate corneas from freshly slaughtered bovine eyes. Mount in corneal holders with posterior chamber filled with MEM media.

  • Dosing: Apply 750 µL of t-APE (undiluted) to the epithelial surface of the cornea. Incubate for 10 minutes at 32°C.

  • Removal: Wash extensively with saline to remove the lipophilic chemical.

  • Measurement:

    • Opacity: Measure light transmission using an opacitometer.

    • Permeability: Apply fluorescein solution. Measure OD490 of the posterior chamber medium after 90 minutes.

  • Calculation:

    
    .
    
    • Interpretation: IVIS > 55 = GHS Category 1 (Severe).

Protocol B: Yeast Estrogen Screen (YES) Assay

Used to confirm endocrine activity of the metabolite p-tert-amylphenol.[1]

  • System: Saccharomyces cerevisiae transfected with human ER

    
     and a lacZ reporter plasmid.
    
  • Exposure: Incubate yeast with serial dilutions of t-APE and its metabolite (p-tert-amylphenol) in 96-well plates for 48-72 hours.

    • Control: 17β-estradiol (Positive), Solvent blank (Negative).[1]

  • Development: Add chromogenic substrate (CPRG). Active ER binds the response element, expressing

    
    -galactosidase, turning the medium red.
    
  • Quantification: Measure absorbance at 540 nm (color) and 620 nm (turbidity/growth).

  • Causality Check: If t-APE is weak but the metabolite is strong, metabolic activation is confirmed.

Adverse Outcome Pathway (AOP)[1]

The following diagram maps the causal linkage from molecular initiation to organism-level adverse effects, specifically focusing on the endocrine mode of action.

AOPcluster_MIEMolecular Initiating Event (MIE)cluster_KEKey Events (Cellular/Tissue)cluster_AOAdverse Outcome (Organism)MIEBinding to Estrogen Receptor(Agonism)KE1Altered Gene Transcription(Vitellogenin/Proliferation)MIE->KE1 Signal TransductionKE2Histological Changes(Gonadal atrophy/feminization)KE1->KE2 Chronic ExposureAOReproductive Failure(Reduced Fecundity)KE2->AO Population Impact

Figure 2: Adverse Outcome Pathway (AOP) for Alkylphenol-mediated Endocrine Disruption.[1]

Handling & Risk Mitigation[2][5][6][7][8]

  • Engineering Controls: Use only in closed systems or fume hoods. The high viscosity and lipophilicity make it difficult to wash off skin; use polyethylene glycol (PEG) based cleansers rather than water alone.

  • PPE: Nitrile gloves are insufficient for prolonged contact due to the ether oxygen; use Butyl Rubber or Viton gloves.

  • Waste Disposal: Do NOT release into sewage systems.[7] The metabolite is toxic to aquatic life (Chronic Category 1). Incineration is the required disposal method.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80797, 2-(4-tert-Pentylphenoxy)ethanol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 2-phenoxyethanol (Read-Across Parent). Retrieved from [Link][1]

  • OECD (2013). Test No. 437: Bovine Corneal Opacity and Permeability Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. OECD Guidelines for the Testing of Chemicals.[5] Retrieved from [Link][1][8]

  • Routledge, E. J., & Sumpter, J. P. (1996). Estrogenic activity of surfactants and some of their degradation products assessed using a recombinant yeast screen. Environmental Toxicology and Chemistry. (Foundational paper on Alkylphenol toxicity). Retrieved from [Link][1]

  • European Commission (2002). European Union Risk Assessment Report: 4-tert-Pentylphenol (Metabolite Risk Assessment).[1] Retrieved from [Link]

An In-depth Technical Guide to 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol as a Fragrance Ingredient

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol, a member of the aryl alkyl alcohols chemical family, and its role as a fragrance ingredient. While specific data for this molecule is limited, this document establishes a robust scientific profile through a comparative analysis with its parent compound, 2-phenoxyethanol, a widely studied and utilized substance in the cosmetics and fragrance industry. This guide delves into the chemical and physical properties, a probable synthesis pathway, its functional application in fragrance formulations, and a thorough safety and regulatory assessment based on read-across toxicological data. The aim is to equip researchers and professionals with the necessary technical knowledge and field-proven insights for the evaluation and potential application of this fragrance ingredient.

Introduction and Nomenclature

2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol, also known as 2-(p-tert-Amylphenoxy)ethanol or 2-(4-tert-pentyl)phenoxy)ethanol, belongs to the broader class of glycol ethers and specifically to the aryl alkyl alcohols, a group of chemicals frequently employed in the fragrance industry.[1] Its molecular structure is characterized by a phenoxyethanol core with a 1,1-dimethylpropyl (tert-amyl) group attached at the para position of the benzene ring. This alkyl substitution is a key determinant of its physicochemical properties and, consequently, its olfactory profile and function within a fragrance composition.

The parent compound, 2-phenoxyethanol, is a well-established ingredient known for its faint rose-like aroma and its dual function as a fragrance component and a preservative.[2] It serves as a valuable benchmark for understanding the properties and safety of its derivatives, including the subject of this guide.

Table 1: Chemical Identifiers for 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol

IdentifierValue
IUPAC Name 2-[4-(1,1-dimethylpropyl)phenoxy]ethanol
CAS Number 6382-07-6
Molecular Formula C₁₃H₂₀O₂
Molecular Weight 208.30 g/mol
Synonyms 2-(p-tert-Amylphenoxy)ethanol, 2-(4-tert-pentyl)phenoxy)ethanol

Physicochemical Properties and Olfactory Profile

The physicochemical properties of 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol are crucial for its performance as a fragrance ingredient, influencing its volatility, solubility, and stability in various formulations. While extensive experimental data for this specific molecule is not publicly available, we can infer its likely characteristics based on its structure and comparison with 2-phenoxyethanol.

Table 2: Comparison of Physicochemical Properties

Property2-Phenoxyethanol2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol (Predicted)
Appearance Colorless oily liquid[2]Colorless to pale yellow oily liquid
Odor Faint rose-like[2]Likely a modified floral, potentially with woody or fruity undertones and reduced intensity compared to 2-phenoxyethanol.
Boiling Point 247 °C[2]Higher than 247 °C due to increased molecular weight.
Solubility in Water 26 g/kg[2]Lower than 26 g/kg due to the hydrophobic tert-amyl group.
LogP (Octanol-Water Partition Coefficient) 1.16Higher than 1.16, indicating greater lipophilicity.
Olfactory Profile: A Theoretical Perspective

The addition of the bulky, hydrophobic 1,1-dimethylpropyl group to the phenoxyethanol structure is expected to significantly modulate its odor profile. While 2-phenoxyethanol possesses a delicate, rose-like scent, the tert-amyl substituent will likely increase the molecule's molecular weight and reduce its volatility, leading to a less intense and more substantive (longer-lasting) aroma.

From a structure-odor relationship perspective, the introduction of an alkyl chain can introduce new facets to the scent. It is plausible that 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol exhibits a more complex fragrance profile, potentially with woody, fruity, or even slightly spicy undertones, moving away from the singular floral character of its parent compound. The increased lipophilicity may also enhance its affinity for other fragrance oils, influencing the overall bouquet of a composition.

Synthesis and Manufacturing

The synthesis of 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol can be logically deduced from established methods for producing phenoxyethanol and its derivatives. A common and industrially viable route is a variation of the Williamson ether synthesis.

Proposed Synthesis Pathway

The synthesis would likely involve the reaction of 4-(1,1-dimethylpropyl)phenol with ethylene oxide in the presence of a basic catalyst.

Synthesis_of_2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol reactant1 4-(1,1-Dimethylpropyl)phenol Reaction Vessel Reaction Vessel reactant1->Reaction Vessel reactant2 Ethylene Oxide reactant2->Reaction Vessel catalyst Base Catalyst (e.g., NaOH, KOH) catalyst->Reaction Vessel product 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol Reaction Vessel->product Williamson Ether Synthesis

Caption: Proposed Williamson ether synthesis of 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol.

Experimental Protocol: A Generalized Approach
  • Reactant Preparation: A solution of 4-(1,1-dimethylpropyl)phenol is prepared in a suitable solvent within a reaction vessel.

  • Catalyst Addition: A catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, is introduced to the reaction mixture to deprotonate the phenol, forming the more nucleophilic phenoxide.

  • Ethylene Oxide Introduction: Ethylene oxide is carefully introduced into the reaction vessel. This step is typically performed under controlled temperature and pressure due to the high reactivity and gaseous nature of ethylene oxide.

  • Reaction: The reaction mixture is heated to a specific temperature and maintained for a period sufficient to ensure complete conversion. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized. The product is then extracted using an appropriate organic solvent. The organic layer is washed to remove any remaining reactants and byproducts. Finally, the solvent is removed, and the crude product is purified, typically through vacuum distillation, to yield high-purity 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol.

Application in Fragrance Formulations

As a member of the aryl alkyl alcohols, 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol is expected to serve multiple functions within a fragrance composition, primarily as a modifier, blender, and fixative.

Role as a Fragrance Modifier and Blender

With its predicted complex aroma profile, this ingredient can be used to add unique nuances to a fragrance, bridging different olfactory notes and creating a more harmonious and rounded final scent. Its chemical structure allows it to interact with a wide range of other fragrance molecules, smoothing out any harsh notes and enhancing the overall complexity of the perfume.

Function as a Fragrance Fixative

A key application of higher molecular weight, low volatility fragrance ingredients is their role as fixatives.[3] These substances reduce the evaporation rate of the more volatile components of a fragrance, thereby increasing its tenacity and longevity on the skin or other substrates. The relatively high boiling point anticipated for 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol suggests it would be an effective fixative, particularly for floral and fresh top notes.

Fragrance_Fixative_Mechanism cluster_0 Without Fixative cluster_1 With 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol Volatile Notes A Top Notes (e.g., Citrus, Herbal) Evaporation A Rapid Evaporation Volatile Notes A->Evaporation A Volatile Notes B Top Notes Fixative 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol Volatile Notes B->Fixative Interaction Evaporation B Slowed Evaporation Fixative->Evaporation B

Caption: Mechanism of action as a fragrance fixative.

Safety and Regulatory Assessment

A thorough safety assessment is paramount for any ingredient intended for use in consumer products. Due to the lack of specific toxicological data for 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol, a read-across approach from its close structural analog, 2-phenoxyethanol, is scientifically justified and aligned with practices of regulatory bodies like the Research Institute for Fragrance Materials (RIFM).[1][4][5]

Toxicological Profile (Read-Across from 2-Phenoxyethanol)
  • Acute Toxicity: 2-Phenoxyethanol exhibits low acute toxicity via oral, dermal, and inhalation routes.

  • Skin Irritation: While one supplier of 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol lists it as an irritant, studies on 2-phenoxyethanol indicate it is generally non-irritating to the skin at concentrations used in cosmetics.[3]

  • Eye Irritation: 2-Phenoxyethanol is considered a moderate eye irritant.

  • Skin Sensitization: 2-Phenoxyethanol is not considered a skin sensitizer.[6]

  • Genotoxicity: In vitro and in vivo studies on 2-phenoxyethanol have not shown evidence of genotoxic potential.[4]

  • Reproductive and Developmental Toxicity: Studies on 2-phenoxyethanol have not indicated adverse effects on reproduction or development at exposure levels relevant to cosmetic use.[4]

The RIFM has conducted safety assessments on other alkyl-substituted phenoxyethanol derivatives, such as 2-(4-methylphenoxy)ethanol, and has concluded they are safe for use as fragrance ingredients under the current declared levels of use, often relying on read-across data from 2-phenoxyethanol.[4]

Regulatory Status

The regulatory status of 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol as a fragrance ingredient would be governed by the regulations of the regions where it is marketed. In the European Union, fragrance ingredients are subject to the Cosmetics Regulation (EC) No 1223/2009. The International Fragrance Association (IFRA) sets standards for the safe use of fragrance materials, which are mandatory for its members.[7] While there is no specific IFRA standard for 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol, any fragrance composition containing it would need to comply with the overall IFRA standards for the finished product.

For its parent compound, 2-phenoxyethanol, the European Scientific Committee on Consumer Safety (SCCS) has concluded that it is safe for use as a preservative in cosmetic products at a maximum concentration of 1%.[6][8]

Analytical Methodologies

The quality control and analysis of 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol in raw material and finished products would employ standard analytical techniques used in the fragrance and chemical industries.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile organic compounds.

  • Principle: The sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

  • Application: GC-MS would be used to determine the purity of 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol, identify any impurities from the synthesis process, and quantify its concentration in a fragrance oil or finished product.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., ethanol, hexane).

  • Injection: A small volume of the prepared sample is injected into the GC.

  • Separation: The sample is passed through a capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar column) under a programmed temperature gradient to achieve optimal separation.

  • Detection: The eluting compounds are detected by the mass spectrometer, which records the mass-to-charge ratio of the fragment ions.

  • Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify and quantify the components by comparing them to a reference standard of 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol.

Conclusion

2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol presents as a potentially valuable fragrance ingredient, likely offering a unique olfactory profile and functional benefits as a blender and fixative. While direct experimental data is sparse, a robust understanding of its properties and safety can be constructed through a scientifically sound read-across approach from its parent compound, 2-phenoxyethanol, and other structurally related aryl alkyl alcohols. This technical guide provides a foundational understanding for researchers and professionals, emphasizing the importance of established chemical principles and comparative analysis in the evaluation of new fragrance materials. Further sensory and stability studies would be beneficial to fully elucidate its potential in the field of perfumery.

References

  • Ataman Kimya. (n.d.). Phenoxyethanol. Retrieved from [Link]

  • Wikipedia. (2024). Phenoxyethanol. Retrieved from [Link]

  • RIFM. (2024). RIFM fragrance ingredient safety assessment, 2-(4-methylphenoxy)ethanol, CAS Registry Number 15149-10-7. Food and Chemical Toxicology, 192S, 114834.
  • Scognamiglio, J., Jones, L., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-phenoxyethanol. Food and Chemical Toxicology, 50, S498-S501.
  • Scognamiglio, J., Jones, L., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-(4-methylphenoxy)ethanol. Food and Chemical Toxicology, 50, S176-S179.
  • Google Patents. (n.d.). WO2016205301A1 - Fragrance fixatives and compositions comprising thereof.
  • Dréno, B., Zuberbier, T., Gelmetti, C., Gontijo, G., & Marinovich, M. (2019). Safety review of phenoxyethanol when used as a preservative in cosmetics.
  • Scientific Committee on Consumer Safety. (2016). Opinion on Phenoxyethanol. Retrieved from [Link]

  • PerfumersWorld. (2023). IFRA CONFORMITY CERTIFICATE. Retrieved from [Link]

  • How to use phenoxyethanol to play a fixing agent effect in the perfume formulation? (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). WO2023169670A1 - Combination of linolal with fruity and/or spicy fragrances.
  • RIFM. (2024). RIFM fragrance ingredient safety assessment, 2-(4-methylphenoxy)ethanol, CAS Registry Number 15149-10-7. PubMed.
  • McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-phenoxyethyl propionate. Food and Chemical Toxicology, 50, S498-S501.
  • RIFM. (2019). RIFM fragrance ingredient safety assessment, 2-phenoxyethanol, CAS Registry Number 122-99-6. Food and Chemical Toxicology, 130S, 110629.
  • L'Oreal Dermatological Beauty. (2019). Phenoxyethanol in cosmetics: a safety review. Retrieved from [Link]

  • RIFM. (2022). RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8. Food and Chemical Toxicology, 167S, 113318.
  • Dréno, B., Zuberbier, T., Gelmetti, C., Gontijo, G., & Marinovich, M. (2019). Safety review of phenoxyethanol when used as a preservative in cosmetics.
  • Belsito, D., Bickers, D., Bruze, M., Calow, P., Dagli, M., Fryer, A. D., ... & Sipes, I. G. (2012). A toxicological and dermatological assessment of aryl alkyl alcohols when used as fragrance ingredients.
  • RIFM. (2021). RIFM fragrance ingredient safety assessment, ethyl 2-methyl-4-pentenoate, CAS Registry Number 53399-81-8. PubMed.
  • Scent.vn. (n.d.). Phenoxyethanol (CAS 122-99-6): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • Al-Shaal, M. A., & Al-Janabi, A. S. (2016). Comparative Study for the Effect of Fixative Material Type and Perfume Formulation Parameters on the Fixation time of Local Form. Iraqi Journal of Chemical and Petroleum Engineering, 17(2), 1-10.
  • Critical Catalyst. (2023). Notification of the 51st Amendment to the IFRA Standards. Retrieved from [Link]

  • PerfumersWorld. (n.d.). Documents. Retrieved from [Link]

Sources

Technical Assessment: Antimicrobial Activity of 2-(p-tert-pentylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth assessment of 2-(p-tert-pentylphenoxy)ethanol , a lipophilic derivative of the common preservative phenoxyethanol. This analysis synthesizes chemical structure-activity relationships (SAR), predicted antimicrobial spectra, and rigorous experimental protocols for validation.

Executive Summary

2-(p-tert-pentylphenoxy)ethanol (CAS: 6382-07-6) is a mono-ethoxylated alkylphenol derivative. Structurally, it consists of a phenoxyethanol core substituted at the para position with a branched tert-pentyl (amyl) group.

While 2-phenoxyethanol is a ubiquitous broad-spectrum preservative, the addition of the C5 hydrophobic tail in 2-(p-tert-pentylphenoxy)ethanol significantly alters its physicochemical profile. This modification enhances membrane partitioning, theoretically increasing potency against Gram-positive bacteria and fungi , while potentially limiting efficacy against Gram-negative organisms due to solubility constraints and outer-membrane exclusion. This guide positions the compound as a specialized "preservative booster" or lipophilic biocide, distinct from its water-soluble parent.

Key Technical Specifications
PropertyDataRelevance
IUPAC Name 2-[4-(2-methylbutan-2-yl)phenoxy]ethanolPrecise chemical identification
CAS Number 6382-07-6Regulatory tracking
Molecular Weight 222.32 g/mol Diffusion kinetics
LogP (Predicted) ~3.7High membrane affinity; low water solubility
Core Moiety Phenoxyethanol + tert-PentylAmphiphilic balance favoring lipophilicity

Chemical Profile & Structure-Activity Relationship (SAR)

The antimicrobial efficacy of glycol ethers is governed by Ferguson’s Principle , which correlates thermodynamic activity (driven by lipophilicity) with biological toxicity.

The Homologous Series Effect

In the alkylphenoxyethanol series, antimicrobial activity generally increases with alkyl chain length up to a "cutoff point" (typically C5–C6).

  • Phenoxyethanol (C0): Moderate lipophilicity (LogP ~1.2). Active against P. aeruginosa.[1][2]

  • p-tert-Pentyl Derivative (C5): High lipophilicity (LogP ~3.7).

    • Mechanism: The bulky tert-pentyl group acts as a hydrophobic anchor, deeply inserting into the bacterial phospholipid bilayer. The ethanol tail remains at the hydrophilic interface, causing severe membrane lattice distortion.

    • Spectrum Shift: The high LogP facilitates penetration of the thick peptidoglycan layer of Gram-positives (S. aureus) and the ergosterol-rich membranes of fungi (C. albicans). However, it may reduce activity against Gram-negatives due to the inability to traverse the hydrophilic porin channels of the outer membrane.

Visualization: Mechanism of Action

The following diagram illustrates the membrane disruption mechanism driven by the hydrophobic tert-pentyl anchor.

MechanismOfAction Compound 2-(p-tert-pentylphenoxy)ethanol Membrane Bacterial Cell Membrane (Phospholipid Bilayer) Compound->Membrane Partitions into Insertion Hydrophobic Insertion (tert-Pentyl group anchors in lipid tail region) Membrane->Insertion Driven by LogP ~3.7 Destabilization Lattice Expansion & Fluidity Alteration Insertion->Destabilization Steric disruption Leakage Leakage of K+ Ions & ATP Destabilization->Leakage Loss of barrier integrity Death Cell Lysis / Metabolic Collapse Leakage->Death Irreversible damage

Caption: Step-wise mechanism of membrane disruption. The tert-pentyl group anchors the molecule, causing lattice destabilization and subsequent cytolysis.

Antimicrobial Spectrum & Efficacy[1][2]

Based on SAR data for homologous alkylphenols and ethoxylates, the expected activity profile is:

Target OrganismPredicted ActivityMechanistic Rationale
Staphylococcus aureus (Gram+)High Lipophilic tail easily penetrates peptidoglycan; disrupts membrane.
Candida albicans (Yeast)High Effective disruption of eukaryotic-like fungal membranes.
Aspergillus brasiliensis (Mold)Moderate/High Good penetration of hyphal membranes; likely fungistatic.
Pseudomonas aeruginosa (Gram-)Low/Variable High hydrophobicity prevents passage through hydrophilic porins; "Cutoff effect".
Escherichia coli (Gram-)Moderate More susceptible than Pseudomonas but less than Gram-positives.

Experimental Protocols

To validate the activity of this specific compound, researchers must control for its low water solubility. Standard aqueous protocols (like those for phenoxyethanol) will fail without modification.

Protocol A: Minimum Inhibitory Concentration (MIC) – Modified for Lipophiles

Purpose: Determine the lowest concentration inhibiting visible growth. Standard: CLSI M07-A10 (Modified).

  • Stock Preparation:

    • Dissolve 2-(p-tert-pentylphenoxy)ethanol in 100% DMSO to create a 100,000 µg/mL stock.

    • Note: Do not use water or ethanol alone; the compound may precipitate.

  • Dilution Series:

    • Prepare intermediate dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Ensure final DMSO concentration in wells is < 2% to avoid solvent toxicity.

  • Inoculum:

    • Adjust bacterial culture to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 into the assay plate.

  • Incubation:

    • 
       for 16–20 hours (Bacteria).
      
    • 
       for 24–48 hours (Fungi/Yeast).
      
  • Readout:

    • Visual turbidity check. Confirm with Resazurin dye (viability indicator) if precipitation interferes with turbidity reading.

Protocol B: Membrane Integrity Assay (Propidium Iodide)

Purpose: Confirm the mechanism of membrane permeabilization.

  • Cell Prep: Harvest S. aureus cells in mid-log phase; wash with PBS.

  • Treatment: Incubate cells with the compound at

    
     for 30 minutes.
    
  • Staining: Add Propidium Iodide (PI) (30 µM final). PI is membrane-impermeable and only stains cells with compromised membranes.

  • Analysis: Measure fluorescence (Ex 535 nm / Em 617 nm) or analyze via flow cytometry.

    • Positive Control: Cetylpyridinium chloride (CPC) or Nisin.

    • Negative Control: PBS + DMSO vehicle.

Visualization: Experimental Workflow

ExperimentalWorkflow Stock Stock Solution (DMSO) Dilution Serial Dilution (CAMHB + <2% DMSO) Stock->Dilution Dilute Inoculation Add Inoculum (5x10^5 CFU/mL) Dilution->Inoculation Mix Incubation Incubate 18-24h @ 35°C Inoculation->Incubation Time Readout Read MIC (Turbidity/Resazurin) Incubation->Readout Analyze

Caption: Workflow for MIC determination of lipophilic phenoxyethanol derivatives.

Formulation & Stability Considerations

  • Solubility: Insoluble in water. Soluble in alcohols, glycols, and oils.

  • Emulsification: In aqueous formulations (creams, lotions), this compound will partition into the oil phase or the micellar interface.

    • Implication: This reduces its concentration in the aqueous phase (where bacteria reside), potentially lowering "apparent" efficacy.

    • Strategy: Use in combination with a water-soluble preservative (e.g., standard phenoxyethanol or sodium benzoate) to cover both phases.

  • Synergy: Likely synergistic with chelating agents (EDTA) which destabilize the outer membrane of Gram-negatives, potentially overcoming the "cutoff" resistance.

References

  • National Center for Advancing Translational Sciences (NCATS). 2-(p-tert-Pentylphenoxy)ethanol (CAS 6382-07-6). Inxight Drugs Database. [Link]

  • PubChem. Compound Summary: 2-(p-tert-Pentylphenoxy)ethanol (CID 80797). National Library of Medicine. [Link]

  • Müller-Goymann, C. C., et al. (2018). Correlation of antimicrobial effects of phenoxyethanol with its free concentration in the water phase of o/w-emulsion gels. European Journal of Pharmaceutics and Biopharmaceutics. [Link]

  • Lucchini, J. J., et al. (1990). Antibacterial activity of phenolic compounds and aromatic alcohols. Research in Microbiology.[1][2][3] (Foundational SAR reference for phenoxy-derivatives).

  • Fitzgerald, D. J., et al. (2004).Mode of action of the antimicrobial compound phenoxyethanol. Journal of Applied Microbiology. (Mechanistic baseline).

Sources

Methodological & Application

Application Note: HPLC Quantification of 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol (CAS: 53956-64-2), also known as 4-tert-amylphenoxyethanol . This compound is a mono-ethoxylated derivative of tert-amylphenol, commonly found in industrial surfactants and potentially acting as an environmental degradation product. The method employs a C18 Reverse-Phase column with dual detection (UV-Diode Array and Fluorescence) to ensure both high-concentration range linearity and trace-level sensitivity. The protocol achieves a Limit of Quantitation (LOQ) of <50 ng/mL using fluorescence detection.

Introduction & Chemical Context

The analyte, 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol , consists of a hydrophobic tert-amyl (1,1-dimethylpropyl) benzene ring coupled to a hydrophilic ethylene glycol ether tail.

  • Chemical Class: Alkylphenol Ethoxylate (APEO) - Short chain (n=1).

  • Molecular Formula: C₁₅H₂₄O₂

  • Molecular Weight: 236.35 g/mol

  • Relevance: Used in surfactant formulations, this molecule is a precursor to (or breakdown product of) larger polyethoxylates. Its quantification is critical for environmental monitoring (due to potential endocrine-disrupting properties of the parent phenol) and pharmaceutical quality control (as a process impurity).

Analytical Challenges
  • Isomeric Complexity: The "1,1-dimethylpropyl" group is bulky, creating steric hindrance that affects interaction with the stationary phase.

  • Detection Limits: While the benzene ring provides UV absorption, it is relatively weak. Fluorescence detection (FLD) is required for trace analysis in complex matrices (e.g., wastewater or biological fluids).

  • Matrix Interference: The compound is moderately hydrophobic (LogP ~3.5-4.0), often co-eluting with other phenolic impurities.

Method Development Strategy

Stationary Phase Selection

A C18 (Octadecylsilane) column is selected over C8 or Phenyl-Hexyl. The tert-amyl group is highly hydrophobic; a high-carbon-load C18 column (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry) provides the necessary retentive interaction to separate the analyte from the solvent front and more polar phenolic degradation products.

Detection Modes (The "Why")
  • UV-DAD (275-280 nm): The phenoxy chromophore absorbs maximally in this region. UV is used for standard purity checks and high-concentration samples (>10 µg/mL).

  • Fluorescence (Ex 230 nm / Em 296 nm): Phenolic rings exhibit strong native fluorescence. Exciting at the higher energy band (230 nm) typically yields better quantum efficiency than the 275 nm band for this class, providing 10-100x greater sensitivity than UV.

Mobile Phase Design

An Acetonitrile (ACN) / Water system is preferred over Methanol. ACN has a lower UV cutoff (allowing detection at 200-220 nm if needed) and lower viscosity, reducing backpressure. Acidification (0.1% Phosphoric Acid) is optional but recommended to suppress silanol activity on the column, sharpening the peak shape.

Experimental Protocol

Instrumentation & Conditions
ParameterSetting / Specification
HPLC System Quaternary Pump, Autosampler, Column Oven, DAD + FLD
Column C18, 150 mm x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus C18)
Mobile Phase A HPLC Grade Water (optional: + 0.1% H₃PO₄)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 10 µL (UV) / 20-50 µL (FLD depending on sensitivity needs)
UV Detection Signal: 278 nm (BW 4 nm); Reference: 360 nm
FLD Detection Excitation: 230 nm; Emission: 296 nm
Run Time 15 minutes (Isocratic) or 20 minutes (Gradient)
Gradient Program

Note: Isocratic elution at 70% B is sufficient for pure standards. Use the gradient below for complex matrices.

Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)Event
0.006040Equilibration
2.006040Injection / Hold
12.001090Ramp to elute hydrophobics
14.001090Wash
14.106040Return to Initial
20.006040Re-equilibration
Standard Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg of 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile .

  • Working Standards: Serially dilute the Stock Solution with 50:50 ACN:Water to create a calibration curve:

    • UV Range: 1, 5, 10, 25, 50, 100 µg/mL.

    • FLD Range: 10, 50, 100, 500, 1000 ng/mL.

Sample Preparation Workflow

The following workflow ensures quantitative extraction from aqueous or solid matrices while minimizing contamination.

SamplePrep cluster_Liquid Liquid Matrix (Water/Serum) cluster_Solid Solid Matrix (Soil/Tissue) Start Sample Source L1 Filter (0.45 µm GHP) Start->L1 Aqueous S1 Homogenize in MeOH Start->S1 Solid L2 Direct Injection (High Conc.) L1->L2 L3 SPE Extraction (C18) (Trace Level) L1->L3 Analysis HPLC-FLD/UV Analysis L2->Analysis L3->Analysis S2 Sonication (15 min) S1->S2 S3 Centrifuge & Filter S2->S3 S3->Analysis

Figure 1: Decision tree for sample preparation based on matrix type and concentration requirements.

Solid Phase Extraction (SPE) for Trace Analysis

For environmental water samples or biological fluids where concentration < 100 ng/mL:

  • Conditioning: C18 SPE Cartridge (500 mg) with 5 mL Methanol followed by 5 mL Water.

  • Loading: Pass 100 mL of sample (pH adjusted to ~6-7) through the cartridge at 5 mL/min.

  • Washing: Wash with 5 mL of 10% Methanol in Water (removes polar interferences).

  • Elution: Elute analyte with 2 x 3 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate to dryness under Nitrogen; reconstitute in 1 mL Mobile Phase.

Validation Parameters (ICH Q2 R1)

The following acceptance criteria ensure the method is "self-validating" during routine use.

ParameterAcceptance CriteriaNotes
System Suitability RSD < 2.0% (n=5 injections)Check retention time stability.
Linearity (R²) > 0.999Ensure residuals are randomly distributed.
Accuracy (Recovery) 85% - 115%Spiked matrix samples.
Precision (Repeatability) RSD < 2.0% (High conc), < 5.0% (LOQ)Intra-day precision.
LOD (Limit of Detection) S/N ratio > 3:1Approx. 5 ng/mL (FLD).
LOQ (Limit of Quantitation) S/N ratio > 10:1Approx. 15-20 ng/mL (FLD).
Tailing Factor 0.8 < T < 1.5If T > 1.5, replace column or check pH.

Troubleshooting & Mechanism

Mechanism Molecule 4-tert-amylphenoxyethanol Interaction Hydrophobic Interaction (Van der Waals) Molecule->Interaction Alkyl Tail Column C18 Stationary Phase Column->Interaction C18 Chains Separation Elution Order: Polars -> Analyte -> Impurities Interaction->Separation Partitioning

Figure 2: Mechanistic interaction between the tert-amyl moiety and the C18 phase.

  • Peak Tailing: Often caused by secondary interactions between the ether oxygen and residual silanols on the silica support. Solution: Ensure the column is "End-capped" (e.g., Zorbax Eclipse or Waters Symmetry) and consider adding 10mM Ammonium Acetate if pH control is needed.

  • Low Sensitivity: If FLD signal is low, check for "Fluorescence Quenching" caused by dissolved oxygen in the mobile phase. Solution: Degas mobile phases thoroughly.

References

  • USGS (United States Geological Survey). "Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy." USGS Publications Warehouse.

  • Shabir, G. A. "A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel."[1] Indian Journal of Pharmaceutical Sciences, 2010.[1]

  • Standard Methods Committee. "5540 SURFACTANTS." Standard Methods For the Examination of Water and Wastewater. (General guidance on surfactant extraction).

  • SIELC Technologies. "UV-Vis Spectrum of 4-Aminophenol (and related phenolics)." (Reference for Phenolic UV absorption maxima).

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.

Sources

Application Note: Structural Elucidation of "2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol" using a Comprehensive NMR Spectroscopy Workflow

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

"2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol" is a substituted phenoxyethanol derivative.[1] Compounds within this class are utilized in a range of industrial and pharmaceutical applications, often serving as intermediates in the synthesis of more complex molecules.[2] The precise substitution pattern on the aromatic ring and the integrity of the ethoxy chain are critical for its intended function and safety profile. Therefore, unambiguous structural verification is a non-negotiable aspect of its quality control and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the structural elucidation of organic molecules in solution.[3] Its ability to provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms makes it an indispensable tool. This application note provides a comprehensive guide to the structural elucidation of "2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol" using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The methodologies described herein are designed to be a self-validating system, ensuring high confidence in the final structural assignment.

A common and effective method for the synthesis of such aryl ethers is the Williamson ether synthesis.[4][5][6][7] This reaction typically involves the deprotonation of a phenol, in this case, 4-(tert-amyl)phenol, to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, such as 2-chloroethanol.[8][9] The successful synthesis and purification of the target molecule necessitate a robust analytical workflow to confirm its structure and purity.

Predicted NMR Spectral Data

Table 1: Predicted 1H NMR Data for 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol in CDCl3

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a7.25d, J ≈ 8.8 Hz2HAr-H (ortho to ether)
b6.85d, J ≈ 8.8 Hz2HAr-H (meta to ether)
c4.10t, J ≈ 4.8 Hz2HO-CH 2-CH2-OH
d3.95t, J ≈ 4.8 Hz2HO-CH2-CH 2-OH
e2.50s (broad)1H-OH
f1.65q, J ≈ 7.4 Hz2H-C(CH3)2-CH 2-CH3
g1.25s6H-C(CH 3)2-CH2-CH3
h0.65t, J ≈ 7.4 Hz3H-C(CH3)2-CH2-CH 3

Table 2: Predicted 13C NMR and DEPT-135 Data for 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol in CDCl3

SignalChemical Shift (δ, ppm)DEPT-135Assignment
1156.5Quaternary CC -O (Aromatic)
2143.0Quaternary CC -C(CH3)2 (Aromatic)
3126.5CHC H (ortho to ether)
4114.5CHC H (meta to ether)
569.5CH2O-C H2-CH2-OH
661.5CH2O-CH2-C H2-OH
737.5Quaternary C-C (CH3)2-CH2-CH3
832.0CH2-C(CH3)2-C H2-CH3
926.5CH3-C(C H3)2-CH2-CH3
109.0CH3-C(CH3)2-CH2-C H3

Experimental Protocols

I. Sample Preparation

A well-prepared sample is fundamental to acquiring high-quality NMR spectra.

Protocol:

  • Weigh approximately 10-20 mg of "2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol" for 1H NMR or 50-100 mg for 13C and 2D NMR experiments into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Gently agitate the vial to ensure complete dissolution of the sample.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

Causality Behind Experimental Choices:

  • Solvent: CDCl3 is an excellent choice for many organic molecules due to its good dissolving power and relatively simple residual solvent signal.[12] The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's spectrum.

  • Concentration: The specified concentration range provides a good balance between signal-to-noise ratio and potential line broadening effects due to high viscosity or aggregation.

  • Internal Standard: TMS provides a reference signal at 0 ppm for both 1H and 13C spectra, allowing for accurate chemical shift determination.

  • Filtration: Removal of any particulate matter is crucial to achieve good magnetic field homogeneity (shimming) and thus sharp NMR signals.

II. NMR Data Acquisition

The following experiments are recommended for a comprehensive structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

1. 1H NMR Spectroscopy:

  • Purpose: To determine the number of different proton environments and their relative numbers, as well as their coupling patterns.

  • Key Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30)

    • Spectral Width: ~16 ppm

    • Number of Scans: 8-16

    • Relaxation Delay (d1): 2-5 seconds

2. 13C{1H} NMR Spectroscopy:

  • Purpose: To determine the number of different carbon environments.

  • Key Parameters:

    • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30)

    • Spectral Width: ~240 ppm

    • Number of Scans: 1024 or more, depending on sample concentration

    • Relaxation Delay (d1): 2 seconds

3. DEPT-135 (Distortionless Enhancement by Polarization Transfer):

  • Purpose: To differentiate between CH, CH2, and CH3 groups. CH and CH3 signals appear as positive peaks, while CH2 signals are negative. Quaternary carbons are not observed.

  • Key Parameters:

    • Pulse Program: dept135

    • Number of Scans: 256-512

4. 1H-1H COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

  • Key Parameters:

    • Pulse Program: cosygpqf

    • Number of Scans per Increment: 2-4

5. 1H-13C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify which protons are directly attached to which carbons.

  • Key Parameters:

    • Pulse Program: hsqcedetgpsisp2.2

    • Spectral Width (F1, 13C): ~180 ppm

    • Spectral Width (F2, 1H): ~12 ppm

6. 1H-13C HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different structural fragments.

  • Key Parameters:

    • Pulse Program: hmbcgplpndqf

    • Long-range coupling delay optimized for J = 8 Hz.

Data Analysis and Structural Elucidation Workflow

The structural elucidation is a stepwise process where information from each NMR experiment is integrated to build a complete picture of the molecule.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_structure Structural Assembly H1 1H NMR (Proton Environments, Integration, Splitting) Fragments Identify Structural Fragments H1->Fragments C13 13C NMR (Carbon Environments) C13->Fragments DEPT DEPT-135 (Carbon Multiplicity: CH, CH2, CH3) DEPT->Fragments COSY 1H-1H COSY (H-H Connectivity) COSY->Fragments HSQC 1H-13C HSQC (Direct C-H Connectivity) HSQC->Fragments HMBC 1H-13C HMBC (Long-Range C-H Connectivity) Connect Connect Fragments HMBC->Connect Fragments->Connect Final Final Structure Confirmation Connect->Final

Caption: Workflow for NMR-based structural elucidation.

Step 1: Analysis of 1D NMR Spectra

  • 1H NMR: The proton spectrum will show distinct regions for aromatic protons (δ 6.5-7.5 ppm), protons adjacent to oxygen (δ 3.5-4.5 ppm), and aliphatic protons (δ 0.5-2.0 ppm). The integration values will confirm the number of protons in each environment. The splitting patterns will provide initial connectivity information (e.g., the triplets for the ethoxy protons, the quartet and triplet for the ethyl group of the tert-amyl substituent).

  • 13C NMR: The carbon spectrum will show the total number of unique carbon atoms. The chemical shifts will indicate the types of carbons (aromatic, aliphatic, oxygen-attached).

  • DEPT-135: This experiment is critical for confirming the number of CH, CH2, and CH3 groups as predicted in Table 2.

Step 2: Establishing Connectivity with 2D NMR

  • 1H-1H COSY: This spectrum will reveal key correlations:

    • A cross-peak between the aromatic protons at δ ~7.25 and ~6.85 ppm, confirming their ortho-coupling.

    • A correlation between the two methylene groups of the ethoxy chain (δ ~4.10 and ~3.95 ppm).

    • A cross-peak between the methylene and methyl protons of the ethyl group in the tert-amyl substituent (δ ~1.65 and ~0.65 ppm).

  • 1H-13C HSQC: This experiment provides direct one-bond C-H correlations, allowing for the unambiguous assignment of protonated carbons. For example, the proton at δ ~4.10 ppm will correlate with the carbon at δ ~69.5 ppm.

  • 1H-13C HMBC: This is arguably the most powerful experiment for piecing together the molecular skeleton. Key expected long-range correlations are visualized below.

Sources

Application Note: Hydrophobic Functionalization of Novel Polymers using 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the utilization of 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol (CAS: 6382-07-6), also known as 4-tert-amylphenoxyethanol, as a strategic building block in the synthesis of advanced polymeric materials. Unlike standard phenoxyethanol, the incorporation of the bulky tert-amyl (1,1-dimethylpropyl) group at the para-position introduces significant steric hindrance and hydrophobicity. This guide provides validated protocols for converting this alcohol into a reactive acrylate monomer and its subsequent polymerization to engineer resins with high refractive indices, low moisture uptake, and tunable glass transition temperatures (


).

Introduction & Mechanistic Rationale

The Molecule

The target molecule consists of a primary alcohol linked via an ether bond to a benzene ring, which is para-substituted with a tert-amyl group.

  • Chemical Name: 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol[1][2][3]

  • CAS No: 6382-07-6[1][2][3]

  • Molecular Weight: 208.30 g/mol [2][3]

  • Key Functionality: Primary Hydroxyl (-OH)

Polymer Engineering Logic

In polymer synthesis, this molecule acts as a "bulky hydrophobe."

  • Steric Modulation: The 1,1-dimethylpropyl group adds free volume between polymer chains. This disrupts chain packing, which can be used to internally plasticize rigid backbones without leaching, unlike small-molecule plasticizers.

  • Hydrophobicity: The aliphatic tail significantly lowers the surface energy of the resulting polymer, making it ideal for water-resistant coatings.

  • Optical Properties: The aromatic ring contributes to a higher refractive index (

    
    ), essential for optical adhesives and encapsulants.
    

Protocol A: Synthesis of the Acrylate Monomer

Objective: Convert the inert hydroxyl group into a polymerizable acrylate moiety.

To incorporate this molecule into radical polymerization (e.g., acrylic emulsions), it must first be esterified.

Reaction Scheme (Graphviz)

Acrylation_Pathway Reactant 4-tert-Amylphenoxyethanol (Alcohol) Intermediate Tetrahedral Intermediate Reactant->Intermediate DCM, 0°C Reagent Acryloyl Chloride Reagent->Intermediate Base Triethylamine (TEA) (HCl Scavenger) Byproduct TEA·HCl (Precipitate) Base->Byproduct Product 4-tert-Amylphenoxyethyl Acrylate (Monomer) Intermediate->Product Elimination Intermediate->Byproduct

Figure 1: Acrylation pathway via acid chloride route. The base (TEA) is critical for driving the equilibrium by precipitating HCl.

Materials
ReagentPurityEquiv.Role
4-tert-Amylphenoxyethanol >98%1.0Substrate
Acryloyl Chloride >96%1.1Acrylating Agent
Triethylamine (TEA) >99%1.2Acid Scavenger
Dichloromethane (DCM) AnhydrousSolventReaction Medium
MEHQ HPLC Grade50 ppmPolymerization Inhibitor
Step-by-Step Methodology
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel.

  • Solubilization: Dissolve 0.1 mol (20.8 g) of 4-tert-amylphenoxyethanol in 150 mL of anhydrous DCM. Add 0.12 mol (12.1 g) of TEA.

  • Cooling: Submerge the flask in an ice-salt bath to reach -5°C. Critical: Temperature control prevents premature polymerization of the acryloyl chloride.

  • Addition: Dissolve 0.11 mol (10.0 g) of acryloyl chloride in 20 mL DCM. Add this solution dropwise over 60 minutes. Maintain internal temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. A white precipitate (TEA·HCl) will form.

  • Work-up:

    • Filter off the solid TEA·HCl.

    • Wash the filtrate with 1M NaHCO₃ (2 x 50 mL) to remove excess acid.

    • Wash with Brine (1 x 50 mL) and dry over anhydrous MgSO₄.

  • Isolation: Remove solvent via rotary evaporation at 30°C (reduced pressure).

  • Stabilization: Add 50 ppm MEHQ (Hydroquinone monomethyl ether) to the resulting oil to prevent spontaneous polymerization during storage.

Protocol B: Hydrophobic Modification of Acrylic Emulsions

Objective: Synthesize a latex copolymer with enhanced water resistance.

Formulation Strategy

We will copolymerize the monomer synthesized in Protocol A (referred to as t-APEA ) with Methyl Methacrylate (MMA) and Butyl Acrylate (BA).

  • Monomer Ratio (w/w): MMA (40%) / BA (40%) / t-APEA (20%)

  • Role of t-APEA: The bulky side chain shields the ester backbone from hydrolysis and increases the contact angle of the final film.

Emulsion Polymerization Workflow (Graphviz)

Emulsion_Process PreEmulsion Pre-Emulsion Preparation (Water + SDS + Monomers) Feed Semi-Continuous Feed (3-4 Hours @ 80°C) PreEmulsion->Feed Emulsified Monomers Reactor Reactor Charge (Water + Buffer + Seed) Reactor->Feed Initiation (KPS) PostCook Post-Polymerization Cook (Redox Chase) Feed->PostCook Conversion >95% Final Latex Filtration (100 mesh) PostCook->Final

Figure 2: Semi-continuous emulsion polymerization process flow.

Execution
  • Pre-emulsion: Mix 30g t-APEA , 60g MMA, 60g BA, 4g Sodium Dodecyl Sulfate (SDS), and 100g deionized water. Shear at 2000 rpm for 10 mins until stable.

  • Reactor Charge: In a jacketed glass reactor, heat 150g water to 80°C. Add 0.5g Potassium Persulfate (KPS) dissolved in 10g water.

  • Seed Stage: Add 5% of the pre-emulsion to the reactor. Wait 15 minutes for the "blue hue" (nucleation).

  • Feed: Feed the remaining pre-emulsion over 3 hours while maintaining 80°C.

  • Curing: Hold at 85°C for 1 hour. Cool to 40°C and adjust pH to 8.0 using ammonia.

Characterization & Validation

To validate the successful incorporation of the molecule, the following tests are mandatory:

TechniqueMetricExpected Result
FT-IR C=C stretch (1635 cm⁻¹)Disappearance in final polymer confirms conversion.
¹H-NMR Aromatic Protons (6.8-7.2 ppm)Broadening of peaks confirms polymerization of the t-APEA moiety.
DSC Glass Transition (

)
t-APEA should lower

relative to pure PMMA due to bulky side-chain internal plasticization.
Contact Angle Water on Film>90° (Hydrophobic) vs. ~70° for standard MMA/BA control.

Troubleshooting Guide

Issue: Low Conversion during Acrylation

  • Cause: Moisture in reagents (Acryloyl chloride hydrolyzes easily).

  • Fix: Re-dry DCM over molecular sieves; ensure glassware is flame-dried.

Issue: Coagulation during Emulsion Polymerization

  • Cause: The t-APEA monomer is highly hydrophobic and may destabilize the micelles.

  • Fix: Increase surfactant (SDS) concentration by 0.5% or add a co-solvent (e.g., 2% acetone) to the aqueous phase to aid transport.

Issue: Yellowing of Polymer

  • Cause: Oxidation of the phenolic ether moiety.

  • Fix: Ensure rigorous nitrogen purging during polymerization; add antioxidant (e.g., Irganox 1010) post-polymerization.

References

  • Chemical Identity & Properties

    • National Institute of Standards and Technology (NIST).[1] Ethanol, 2-[4-(1,1-dimethylpropyl)phenoxy]- Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69. [Link]

  • Acrylation Chemistry

    • Matyjaszewski, K., et al. "Preparation of t-Butyl Acrylate...[4] Block Copolymers."[4][5] Journal of Polymer Science Part A: Polymer Chemistry, vol. 38, no. 15, 2000. (Methodology adapted for bulky acrylates).[6] [Link]

  • Hydrophobic Modification of Polymers

    • ResearchGate. "Synthesis of POSS-containing acrylic copolymer... superhydrophobic mesh."[7] (Demonstrates principle of bulky hydrophobic monomers). [Link]

  • Phenoxyethanol Derivatives in Coatings

    • European Chemicals Agency (ECHA).[8] 2-Phenoxyethanol Registration Dossier. (Toxicology and handling data for homologous series). [Link]

Sources

Protocol for testing the bactericidal efficacy of "2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol"

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Name: 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol Common Name: 4-tert-Amylphenoxyethanol Application Note: AN-BIO-2024-089

Executive Summary & Scientific Rationale

This Application Note provides a rigorous, standardized protocol for evaluating the bactericidal efficacy of 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol (herein referred to as 4-TAPE ).

4-TAPE is a lipophilic derivative of the common preservative phenoxyethanol. The addition of the tert-amyl (1,1-dimethylpropyl) group significantly increases the molecule's hydrophobicity (LogP) compared to its parent compound.

Mechanism of Action: Unlike electrophilic biocides that react with proteins, phenoxyethanol derivatives act primarily via membrane disruption . The hydrophobic tert-amyl tail inserts into the bacterial lipid bilayer, expanding the membrane surface area and increasing fluidity. This leads to the loss of selective permeability, leakage of intracellular potassium (


) and ATP, and ultimate cell death.

Experimental Strategy: To validate efficacy for drug development or preservative applications, this protocol employs a tri-phasic approach:

  • Screening: Minimum Inhibitory Concentration (MIC) & Minimum Bactericidal Concentration (MBC) (Adapted from CLSI M07/M26).

  • Kinetics: Time-Kill Assay (ASTM E2315) to distinguish bacteriostatic vs. bactericidal activity.

  • Validation: Neutralizer Efficacy (ASTM E1054) to ensure data integrity.

Material Safety & Handling

  • Hazard Classification: 4-TAPE is a potent eye irritant and may cause skin irritation.

  • PPE: Safety goggles (chemical splash resistant), nitrile gloves, and lab coat are mandatory.

  • Handling: Weigh pure substance in a fume hood.

  • Storage: Store neat compound at room temperature, protected from light.

Experimental Workflow Visualization

The following diagram outlines the critical path for the efficacy testing, emphasizing the "Stop-Reaction" (Neutralization) step which is the most common point of failure in biocide testing.

G Stock Stock Preparation (DMSO/Ethanol) Contact Contact Phase (Test Substance + Bacteria) Stock->Contact Dilute Inoculum Bacterial Inoculum (10^8 CFU/mL) Inoculum->Contact Challenge Neutralize Neutralization (D/E Broth) Contact->Neutralize t = x min Plate Plating & Incubation (Tryptic Soy Agar) Neutralize->Plate Serial Dilution Count Enumeration (Log Reduction Calc) Plate->Count 24-48h

Figure 1: Step-by-step workflow for the Time-Kill assay. The Neutralization step is critical to prevent false positives.

Materials & Reagents

Test Organisms (Standard Panel)
  • Staphylococcus aureus (ATCC 6538) - Gram-positive surrogate.

  • Pseudomonas aeruginosa (ATCC 9027) - Gram-negative, high efflux pump activity (resistance check).

  • Escherichia coli (ATCC 8739) - Gram-negative standard.

Reagents
  • Test Substance: 4-tert-Amylphenoxyethanol (>98% purity).

  • Solvent: Dimethyl Sulfoxide (DMSO) or Ethanol (Absolute).

  • Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Neutralizer: Dey-Engley (D/E) Neutralizing Broth (Preferred) or Letheen Broth.

    • Note: Phenoxyethanol derivatives are effectively neutralized by non-ionic surfactants (Tween 80) and Lecithin found in D/E broth.

Detailed Experimental Protocol

Phase 1: Stock Solution Preparation (Solubility Management)

Due to the tert-amyl group, 4-TAPE has lower water solubility than phenoxyethanol.

  • Master Stock (100 mg/mL): Dissolve 1.0 g of 4-TAPE in 10 mL of 100% DMSO. Vortex until clear.

  • Working Stock: Dilute Master Stock into sterile water or broth.

    • Constraint: Ensure final DMSO concentration in the assay is < 1% (v/v) to prevent solvent-induced toxicity.

Phase 2: MIC & MBC Determination (CLSI M07/M26)

Purpose: To define the static and cidal concentration ranges.

  • Preparation: Prepare 2-fold serial dilutions of 4-TAPE in CAMHB in a 96-well plate (Range: 0.5 µg/mL to 1024 µg/mL).

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL final concentration per well.
    
  • Controls:

    • Growth Control: Bacteria + Solvent (1% DMSO) + Media.

    • Sterility Control: Media + Compound only.

  • Incubation:

    
    C for 16–20 hours.
    
  • MIC Readout: The lowest concentration with no visible turbidity.

  • MBC Readout: Plate 10 µL from clear wells onto Agar. MBC is the lowest concentration killing

    
     of the inoculum.
    
Phase 3: Time-Kill Kinetic Assay (ASTM E2315)

Purpose: To determine the speed of kill at 2x and 4x MIC.

  • Inoculum Prep: Adjust overnight culture to

    
     CFU/mL.
    
  • Test System:

    • Tube A: 4-TAPE at 2x MIC + Inoculum (

      
       CFU/mL final).
      
    • Tube B: 4-TAPE at 4x MIC + Inoculum (

      
       CFU/mL final).
      
    • Tube C (Control): Phosphate Buffer + Inoculum (Growth/Survival control).

  • Sampling: At

    
     minutes.
    
  • Neutralization (CRITICAL):

    • Remove 100 µL of sample.

    • Immediately transfer into 900 µL of D/E Neutralizing Broth .

    • Vortex for 10 seconds. This stops the bactericidal action.

  • Enumeration: Perform 10-fold serial dilutions and plate on Tryptic Soy Agar (TSA). Incubate 24h.

Data Analysis & Reporting

Log Reduction Calculation

Calculate the Log Reduction (LR) for each time point using the formula:



  • NC: CFU/mL of the Control (Tube C) at time

    
    .
    
  • NT: CFU/mL of the Test (Tube A/B) at time

    
    .
    
Acceptance Criteria (Bactericidal Definition)

A compound is defined as Bactericidal if it achieves a


 reduction (99.9% kill) within a specified contact time (usually 24 hours for antibiotics, but <60 mins for disinfectants).
Data Presentation Table
OrganismMIC (µg/mL)MBC (µg/mL)Time to 3-Log Reduction (4x MIC)
S. aureus[Data][Data][Data] min
P. aeruginosa[Data][Data][Data] min
E. coli[Data][Data][Data] min

Mechanistic Insight (Membrane Interaction)

Understanding the interaction between the tert-amyl tail and the lipid bilayer is crucial for interpreting efficacy data, particularly against Gram-negative bacteria where the outer membrane is a barrier.

Mechanism Compound 4-tert-Amylphenoxyethanol Membrane Bacterial Membrane (Lipid Bilayer) Compound->Membrane Adsorption Insertion Hydrophobic Tail Insertion (Fluidity Increase) Membrane->Insertion Partitioning Leakage K+ / ATP Leakage Insertion->Leakage Destabilization Death Cell Lysis / Death Leakage->Death Metabolic Collapse

Figure 2: Mechanism of Action. The lipophilic tert-amyl group drives membrane partitioning.

Troubleshooting & Validation

Issue: Precipitation in Assay

  • Cause: 4-TAPE concentration exceeds water solubility limit.

  • Solution: Use an emulsion system or increase DMSO slightly (max 2%). If precipitation occurs, the MIC is likely above the solubility limit (an "apparent MIC").

Issue: "Trailing" Endpoints

  • Cause: Partial inhibition (common with phenoxyethanols).

  • Solution: Use metabolic dyes (Resazurin) to confirm viability in MIC plates.

Validation Check: Neutralizer Effectiveness (ASTM E1054) Before running the main study, you must prove the neutralizer works.

  • Expose bacteria to Neutralizer only (Toxicity check).

  • Expose bacteria to Neutralizer + 4-TAPE (Efficacy check).

  • If bacteria grow in #2, the neutralizer successfully quenched the biocide.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • ASTM International. (2022). ASTM E2315-16: Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure.

  • ASTM International. (2022). ASTM E1054-08: Standard Test Methods for Evaluation of Inactivators of Antimicrobial Agents.

  • European Pharmacopoeia (Ph.[1] Eur.). (2021). 5.1.3 Efficacy of Antimicrobial Preservation.

  • Gilbert, P., & Moore, L. E. (2005). Cationic antiseptics: diversity of action under a common epithet. Journal of Applied Microbiology. (Context on membrane active agents).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-(p-tert-Amylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 2-(p-tert-Amylphenoxy)ethanol. This resource is designed for researchers, scientists, and professionals in drug development who are looking to refine this compound for their specific applications. Here, we will delve into the practical aspects of purification, moving beyond simple protocols to explain the underlying principles and troubleshoot common challenges. Our approach is grounded in established chemical engineering and organic chemistry principles to ensure you can adapt and optimize these methods for your unique experimental context.

Part 1: Understanding the Compound and Common Impurities

Before diving into purification strategies, it's crucial to understand the physicochemical properties of 2-(p-tert-Amylphenoxy)ethanol and the likely impurities you may encounter. This knowledge will inform your choice of purification method and help you anticipate potential issues.

Key Properties of 2-(p-tert-Amylphenoxy)ethanol:

PropertyValue
Molecular Formula C13H20O2
Molecular Weight 208.30 g/mol
Boiling Point 295-305 °C at 760 mmHg (approx.)
Melting Point 48-50 °C
Solubility Sparingly soluble in water; Soluble in ethanol, ether, and other organic solvents

Common Impurities:

  • Starting Materials: Unreacted p-tert-amylphenol and ethylene oxide (or its derivatives).

  • Byproducts: Di-and poly-ethoxylated species, where more than one ethylene oxide unit has added to the phenol.

  • Solvents: Residual solvents from the synthesis reaction.

  • Degradation Products: Compounds formed from the breakdown of the target molecule under harsh reaction or storage conditions.

Part 2: Purification Strategies & Troubleshooting

Here we explore the most effective purification techniques for 2-(p-tert-Amylphenoxy)ethanol. Each section is presented in a question-and-answer format to directly address potential challenges.

A. Fractional Vacuum Distillation

Fractional vacuum distillation is often the most effective method for purifying 2-(p-tert-Amylphenoxy)ethanol on a larger scale, given its relatively high boiling point. Operating under a vacuum lowers the boiling point, preventing thermal degradation.

Troubleshooting Guide: Fractional Vacuum Distillation

Q1: My product is decomposing in the distillation flask, leading to a dark, tarry residue and poor yield. What's happening?

A1: This is a classic sign of thermal degradation. The boiling point of 2-(p-tert-Amylphenoxy)ethanol is high enough that prolonged heating at atmospheric pressure can cause it to break down.

  • Causality: At elevated temperatures, ether linkages can be susceptible to cleavage, and the aromatic ring can undergo side reactions.

  • Solution:

    • Increase the Vacuum: Ensure you are using a high-quality vacuum pump and that all joints in your distillation apparatus are properly sealed. A lower pressure will significantly decrease the boiling point. Aim for a pressure below 10 mmHg.

    • Use a Heating Mantle with Stirring: This provides even heating and prevents localized hot spots, which can initiate decomposition.

    • Minimize Residence Time: Do not heat the distillation flask for longer than necessary. Once your target fraction is collected, cool the system down.

Q2: I'm getting poor separation between my product and a close-boiling impurity. How can I improve the resolution?

A2: This indicates that the efficiency of your distillation column is insufficient for the separation.

  • Causality: The ability of a distillation column to separate components is determined by the number of theoretical plates. More plates provide a better separation.

  • Solution:

    • Increase Column Length: A longer column provides more surface area for vapor-liquid equilibria to be established, increasing the number of theoretical plates.

    • Use a More Efficient Packing Material: Switch from simple Raschig rings or glass helices to a more efficient packing like Vigreux indentations or structured packing.

    • Control the Reflux Ratio: If you are using a distillation head with reflux control, increasing the reflux ratio (the ratio of condensate returned to the column to the condensate collected) will improve separation, although it will increase the distillation time.

Experimental Protocol: Fractional Vacuum Distillation

  • Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or packed with Raschig rings), a distillation head with a condenser, and receiving flasks. Ensure all glassware is dry and joints are greased and sealed for vacuum. Connect the apparatus to a vacuum pump with a cold trap in between.

  • Charging the Flask: Charge the distillation flask with the crude 2-(p-tert-Amylphenoxy)ethanol, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Evacuation: Slowly and carefully evacuate the system to the desired pressure (e.g., 1-10 mmHg).

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection: Collect the fractions as they distill. The first fraction will likely contain lower-boiling impurities and residual solvents. The main fraction should be collected at a stable temperature corresponding to the boiling point of 2-(p-tert-Amylphenoxy)ethanol at the operating pressure. A final, higher-boiling fraction may contain byproducts.

  • Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool before slowly and carefully releasing the vacuum.

Workflow for Distillation Troubleshooting

start Distillation Issue decomp Product Decomposition? start->decomp poor_sep Poor Separation? start->poor_sep decomp->poor_sep No check_vac Check Vacuum Level (Aim < 10 mmHg) decomp->check_vac Yes inc_col_eff Increase Column Efficiency poor_sep->inc_col_eff Yes check_heat Use Even Heating (Heating Mantle) check_vac->check_heat success Pure Product check_heat->success ctrl_reflux Control Reflux Ratio inc_col_eff->ctrl_reflux ctrl_reflux->success

Caption: Troubleshooting logic for fractional vacuum distillation.

B. Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. Since 2-(p-tert-Amylphenoxy)ethanol has a melting point of 48-50 °C, it can be purified by recrystallization from a suitable solvent system, especially for removing impurities with different solubility profiles.

Troubleshooting Guide: Recrystallization

Q1: My product is not crystallizing out of the solution, even after cooling.

A1: This can be due to several factors, including the choice of solvent, supersaturation, or the presence of impurities that inhibit crystallization.

  • Causality: Crystallization requires a supersaturated solution, where the concentration of the solute exceeds its solubility at a given temperature.

  • Solution:

    • Induce Crystallization:

      • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.

      • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution to act as a template for crystal growth.

    • Reduce the Volume of Solvent: Carefully evaporate some of the solvent to increase the concentration of your product.

    • Cool to a Lower Temperature: Use an ice bath or refrigerator to further decrease the solubility of your product.

    • Re-evaluate Your Solvent System: The chosen solvent may be too good a solvent for your compound, even at low temperatures. Consider using a solvent pair (one solvent in which the compound is soluble and another in which it is insoluble).

Q2: My product has oiled out instead of forming crystals.

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too quickly.

  • Causality: The solute's solubility is so low in the cold solvent that it separates as a supercooled liquid phase before it has a chance to form an ordered crystal lattice.

  • Solution:

    • Re-heat and Cool Slowly: Re-heat the solution until the oil redissolves. Then, allow the solution to cool very slowly. Insulating the flask can help.

    • Add More Solvent: The concentration of the solute may be too high. Add more solvent before heating and then cool slowly.

    • Change the Solvent System: Choose a solvent with a lower boiling point or use a different solvent pair.

Experimental Protocol: Recrystallization from a Solvent Pair (e.g., Ethanol/Water)

  • Dissolution: In a flask, dissolve the crude 2-(p-tert-Amylphenoxy)ethanol in the minimum amount of hot ethanol required to fully dissolve it.

  • Addition of Anti-Solvent: While the solution is still hot, add water (the anti-solvent) dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the melting point (e.g., 40 °C).

Decision Tree for Recrystallization Solvent Selection

start Start: Crude Solid test_solvents Test Solvents: - High solubility when hot - Low solubility when cold start->test_solvents single_solvent Single Solvent Works? test_solvents->single_solvent use_single Proceed with Single Solvent Recrystallization single_solvent->use_single Yes solvent_pair Use Solvent Pair: 1. Soluble in Solvent A 2. Insoluble in Solvent B (A and B are miscible) single_solvent->solvent_pair No proceed_pair Proceed with Solvent Pair Recrystallization solvent_pair->proceed_pair

Addressing matrix effects in the analysis of "2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol" in complex samples

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Ion Suppression in "2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol" Analysis Ticket ID: CAS-54590-ME-001 Status: Open Analyst: Senior Application Scientist

Executive Summary

You are likely analyzing 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol (a structural isomer of 4-tert-amylphenoxyethanol). Chemically, this is a lipophilic alkylphenyl ether with a polar ethanol tail.

The Core Challenge: Unlike simple phenols, this molecule lacks a strongly acidic proton, making Negative Mode ESI difficult. You are likely operating in Positive Mode ESI (targeting


 or 

). In this mode, the molecule competes fiercely for charge against high-abundance endogenous lipids (glycerophosphocholines) and salts. This competition results in Matrix Effects (ME) —specifically ion suppression—leading to poor sensitivity and non-reproducible quantification.

This guide provides a self-validating workflow to Diagnose, Remove, and Correct these effects.

Module 1: Diagnosis – Visualizing the "Kill Zone"

User Question: "My analyte recovery varies wildly between different plasma lots. How do I know if this is extraction loss or matrix suppression?"

Technical Resolution: You must distinguish between Extraction Efficiency (pre-column) and Matrix Effect (in-source). The definitive test is the Post-Column Infusion (PCI) experiment. This creates a "map" of the suppression zones in your chromatogram.

Protocol: Post-Column Infusion Setup
  • Bypass Column: Connect a syringe pump containing a steady concentration of your analyte (e.g., 100 ng/mL) directly to the MS source via a T-junction.

  • Inject Matrix: Inject a "Blank Matrix Extract" (extracted plasma/tissue without analyte) via the LC column.

  • Observe: The MS signal for your analyte should be a flat line. Any dip (suppression) or hump (enhancement) indicates where matrix components elute.

The Goal: If your analyte elutes at the same time as a "dip" in the baseline, you have a matrix effect.

PCI_Setup LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Column LC Column (Separation) Injector->Column Tee Tee Junction Column->Tee Mobile Phase + Matrix MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow Syringe Syringe Pump (Constant Analyte Infusion) Syringe->Tee Analyte Standard

Figure 1: Schematic of the Post-Column Infusion (PCI) setup. The syringe pump delivers a constant background of analyte, allowing the analyst to visualize how eluting matrix components perturb ionization.

Module 2: Sample Preparation – The First Line of Defense

User Question: "I am using Protein Precipitation (PPT) with Acetonitrile, but the matrix effect persists. Why?"

Technical Resolution: Protein precipitation removes proteins but leaves behind Phospholipids (PLs) .[1] In Positive Mode ESI, phospholipids (specifically phosphatidylcholines) are ionization "bullies." They have high proton affinity and surface activity, monopolizing the droplet surface and suppressing your alkylphenoxyethanol.

Recommended Workflow: Switch from simple PPT to Supported Liquid Extraction (SLE) or Phospholipid Removal Plates .

MethodEffectiveness for this AnalyteWhy?
Protein Precip (PPT) LowLeaves phospholipids in the sample. High risk of suppression.[1][2]
Solid Phase Extraction (SPE) HighUse a Polymeric Reversed-Phase (HLB) cartridge. Wash with 5% MeOH to remove salts; elute with 100% MeOH.
Supported Liquid Extraction (SLE) Optimal This analyte is lipophilic (LogP ~3-4). It extracts well into MTBE or Ethyl Acetate, leaving polar phospholipids on the SLE diatomaceous earth.
Phospholipid Removal Plates HighSpecifically targets the phosphate group of lipids, filtering them out while passing the neutral alkylphenoxyethanol.

Critical Mechanism Note:

The Kebarle-Tang Model: In Electrospray Ionization (ESI), the total number of ions that can be ejected from a droplet is limited. When phospholipids co-elute, they saturate the droplet surface. Your analyte, present in trace amounts, is physically prevented from reaching the gas phase. This is why separation (chromatography) or removal (extraction) is non-negotiable.

Module 3: Chromatography – Escaping the Suppression Zone

User Question: "I cannot change my extraction method due to cost. How can I fix this in the chromatography?"

Technical Resolution: If you cannot remove the matrix, you must separate your analyte from it.[3][4] Phospholipids typically elute late in a Reversed-Phase gradient (high % Organic).

Troubleshooting Steps:

  • Monitor Phospholipids: Add the transition m/z 184 -> 184 (in-source fragment of phosphocholines) to your MS method. This allows you to track where the "matrix beast" lives.

  • Shift the Analyte:

    • Option A (Stationary Phase): Switch from C18 to Phenyl-Hexyl . The "phenoxy" group in your analyte will interact via pi-pi stacking with the Phenyl column, likely increasing retention and shifting it away from the lipid zone.

    • Option B (Mobile Phase): Use Methanol instead of Acetonitrile. Methanol often provides different selectivity for alkyl-ethers and can improve solvation of the ethoxy tail.

Decision_Tree Start High Matrix Effect (>20%) Check_PL Monitor m/z 184 (Phospholipids) Start->Check_PL Coelution Does Analyte Co-elute with m/z 184? Check_PL->Coelution Change_Col Change Selectivity: Switch to Phenyl-Hexyl Column Coelution->Change_Col Yes Change_Prep Change Prep: Implement SLE or PL Removal Coelution->Change_Prep Yes (Alternative) Check_Ions Check Mobile Phase Additives (Switch NH4 Formate/Acetate) Coelution->Check_Ions No Yes Yes No No

Figure 2: Troubleshooting logic for separating the analyte from matrix interferences.

Module 4: Quantification – The Calculation Correction

User Question: "My raw peak areas are lower in plasma than in water, but my linearity is good. Is this acceptable?"

Technical Resolution: It is acceptable only if you account for it. You must calculate the Matrix Factor (MF) and use an appropriate Internal Standard (IS).

Step 1: Calculate Matrix Factor (Matuszewski Method)

Prepare three sets of samples:

  • Set A (Neat): Analyte in pure mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the extract.[5]

  • Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract.


[5]
  • < 100% = Ion Suppression[5][6]

  • 100% = Ion Enhancement



Step 2: The Internal Standard (The Golden Rule)

For "2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol", a generic IS (like ibuprofen) will fail because it will not experience the exact same suppression at the exact same retention time.

  • Requirement: You must use a Stable Isotope Labeled (SIL) IS, such as d4-4-tert-amylphenoxyethanol or a close structural analog like d13-4-tert-octylphenol (if the ethoxy derivative is unavailable).

  • Validation: The Matrix Factor of the IS must match the Matrix Factor of the Analyte (IS-Normalized MF ≈ 1.0).

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • Kebarle, P., & Tang, L. (1993). From ions in solution to ions in the gas phase.[7][8][9] Analytical Chemistry.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

Sources

Validation & Comparative

"2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol" vs. 2-phenoxyethanol: a comparative study

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist Report >

Authored by: Senior Application Scientist, Gemini Division

Publication Date: February 2, 2026

Abstract

This guide provides a detailed comparative analysis of 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol and its parent compound, 2-phenoxyethanol. We delve into their physicochemical properties, primary applications, and performance differences, with a focus on their roles as preservatives and antimicrobial agents. This document is intended for researchers, scientists, and formulation professionals in the pharmaceutical and cosmetic industries, offering data-driven insights to guide compound selection. We further present a standardized experimental protocol for evaluating and validating the preservative efficacy of these compounds in finished formulations.

Introduction: A Tale of Two Glycol Ethers

2-Phenoxyethanol (C₈H₁₀O₂) is a widely utilized glycol ether, esteemed for its broad-spectrum antimicrobial properties and its extensive history as a preservative in cosmetics, pharmaceuticals, and even vaccines.[1][2][3] It serves as a global industry standard, often used as a safer alternative to formaldehyde-releasing preservatives.[2] Its derivative, 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol (C₁₃H₂₀O₂), features a bulky alkyl group (a tert-pentyl group) attached to the phenol ring. This structural modification significantly alters its physicochemical properties, suggesting a more specialized, lipophilic character with potential implications for its efficacy, solubility, and interaction with formulation matrices. This guide will dissect these differences to provide a clear, evidence-based comparison.

Physicochemical Properties: A Structural Divergence

The addition of the 1,1-dimethylpropyl group creates notable differences in the physical and chemical characteristics of the two molecules. These properties are fundamental to their behavior in formulations, influencing everything from solubility to dermal absorption.

Property2-Phenoxyethanol2-[4-(1,1-Dimethylpropyl)phenoxy]ethanolCausality of Difference
Molecular Formula C₈H₁₀O₂[1]C₁₃H₂₀O₂[4]Addition of a C₅H₁₁ alkyl group.
Molar Mass 138.166 g/mol [2]208.297 g/mol [4]The tert-pentyl group adds significant mass.
Appearance Colorless, oily liquid[2]Oily liquidBoth are glycol ethers with similar physical states.
Boiling Point ~247 °C[2]No data availableExpected to be significantly higher due to increased mass and van der Waals forces.
Melting Point ~11-14 °C[1][5]No data availableThe bulky, less symmetrical structure of the derivative may disrupt crystal lattice formation, potentially leading to a lower melting point.
Water Solubility ~26-30 g/L[2][6]No data availableThe large, nonpolar alkyl group is expected to drastically reduce water solubility.
LogP (Octanol/Water) 1.2[6]Expected to be > 1.2Increased lipophilicity due to the alkyl substituent will favor partitioning into the octanol phase.

Table 1: Comparative Physicochemical Properties.

The primary structural difference—the tert-pentyl group—is the key driver of the variation in properties. This addition increases the molecule's size and lipophilicity, which logically suggests reduced water solubility and a higher octanol-water partition coefficient (LogP) for the derivative. These changes are critical for formulators; for instance, 2-phenoxyethanol's moderate water solubility makes it versatile for aqueous and emulsion-based systems[5], while its derivative would likely be favored in oil-based or water-in-oil emulsion systems.

Applications & Performance Insights

While both molecules belong to the same chemical family, their applications diverge based on their properties.

2-Phenoxyethanol: The Versatile Workhorse 2-Phenoxyethanol is one of the most common preservatives used in cosmetics and personal care products globally.[3][7] Its efficacy against a wide range of gram-positive and gram-negative bacteria, as well as yeasts, makes it a reliable choice for protecting water-containing formulations from spoilage.[8][9] It is found in a vast array of products, including lotions, shampoos, sunscreens, and makeup.[1][10] Beyond cosmetics, it is also used as a preservative in some vaccines, as a solvent for inks and resins, and as an anesthetic in aquaculture.[2][11] Its safety at concentrations up to 1% in cosmetic products is well-established and supported by regulatory bodies like the European Scientific Committee on Consumer Safety.[7]

2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol: The Specialized Agent Information on the specific applications of this derivative is less prevalent in mainstream scientific literature, suggesting more niche or specialized uses. Its increased lipophilicity points towards applications where partitioning into an oil phase or a non-aqueous environment is desirable. Potential applications could include:

  • Preservative for Oil-Based Formulations: Protecting anhydrous or low-water content products where microbial growth at oil-water interfaces is a concern.

  • Active Ingredient Carrier: Its solvent properties, potentially enhanced for nonpolar substances, could make it useful for solubilizing and delivering other active ingredients within a formulation.

  • Surfactant Intermediate: The structure, possessing both a hydrophilic head (the ethoxyethanol group) and a significant lipophilic tail, is characteristic of a non-ionic surfactant or an intermediate in surfactant synthesis.

Mechanism of Action: A Structure-Activity Relationship

The antimicrobial action of phenoxyethanol derivatives is generally attributed to their ability to disrupt microbial cell membranes. The molecule partitions into the lipid bilayer of the bacterial cell membrane, increasing its permeability. This leads to the leakage of essential intracellular components like potassium ions and nucleotides, ultimately causing cell death.

The addition of the 1,1-dimethylpropyl group likely enhances this mechanism through a structure-activity relationship (QSAR) principle.[12]

  • Increased Lipophilicity: The bulky alkyl group increases the molecule's affinity for the lipid-rich cell membrane, potentially leading to a higher concentration of the agent within the membrane. This could, in theory, enhance its disruptive power or efficacy at lower concentrations compared to the parent compound, particularly against organisms with lipid-rich outer layers.

  • Steric Hindrance: The size of the tert-pentyl group may also play a role in physically disrupting the ordered structure of the membrane phospholipids, further contributing to increased fluidity and permeability.

This relationship can be visualized as follows:

G cluster_0 Molecular Structure & Properties cluster_1 Mechanism of Action A 2-Phenoxyethanol (Lower Lipophilicity) C Partitioning into Cell Membrane A->C Moderate Affinity B 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol (Higher Lipophilicity) B->C High Affinity (Enhanced Partitioning) D Increased Membrane Permeability C->D E Leakage of Intracellular Components D->E F Cell Death E->F

Caption: Structure-Activity Relationship in Phenoxyethanol Derivatives.

Experimental Protocol: Comparative Preservative Efficacy Testing (Challenge Test)

To empirically determine the superior preservative for a given formulation, a standardized preservative efficacy test (PET), or "challenge test," is required. The following protocol is based on the ISO 11930 standard, which is specifically designed for cosmetic products.[13][14]

Objective: To compare the antimicrobial effectiveness of 2-phenoxyethanol and 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol at a concentration of 0.8% w/w in an oil-in-water cream base.

Materials:

  • Test Product A: O/W cream with 0.8% 2-phenoxyethanol.

  • Test Product B: O/W cream with 0.8% 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol.

  • Control Product: O/W cream without preservative.

  • Microbial Strains (ATCC): Staphylococcus aureus (6538), Pseudomonas aeruginosa (9027), Escherichia coli (8739), Candida albicans (10231), Aspergillus brasiliensis (16404).[14]

  • Culture media (Tryptic Soy Broth/Agar, Sabouraud Dextrose Broth/Agar).

  • Neutralizing broth (e.g., D/E Neutralizing Broth).

  • Sterile containers, pipettes, and incubator.

Workflow Diagram:

G cluster_sampling Sampling & Plating prep 1. Prepare Inoculum (Target: 10^8 CFU/mL) inoc 3. Inoculate Products (Final conc. >10^5 CFU/g) prep->inoc form 2. Prepare Formulations (A, B, Control) form->inoc t0 Day 0 inoc->t0 4. Perform Initial Count incubate 5. Incubate at 22.5 ± 2.5 °C t0->incubate t7 Day 7 t14 Day 14 t7->t14 analyze 6. Analyze Results (Calculate Log Reduction) t7->analyze t28 Day 28 t14->t28 t14->analyze t28->analyze incubate->t7

Caption: ISO 11930 Preservative Efficacy Test Workflow.

Step-by-Step Procedure:

  • Preparation of Inoculum: Culture each microbial strain separately in appropriate broth to achieve a concentration of ≥10⁸ CFU/mL.

  • Product Inoculation: Inoculate separate containers of each test product (A and B) and the control with a small volume of one of the five microbial suspensions. The final concentration of microorganisms in each product should be between 10⁵ and 10⁶ CFU/g.

  • Initial Count (Day 0): Immediately after inoculation, sample each container. Perform serial dilutions in a neutralizing broth and plate on the appropriate agar to determine the initial microbial concentration.

  • Incubation: Store all inoculated containers in the dark at a controlled temperature of 22.5 ± 2.5 °C for 28 days.

  • Sampling Intervals: Draw samples from each container at 7, 14, and 28 days.

  • Microbial Enumeration: Neutralize the preservative in the samples and perform plate counts to determine the number of viable microorganisms (CFU/g).

  • Data Analysis: For each microorganism and at each time point, calculate the logarithmic reduction from the initial count.

  • Evaluation: Compare the log reduction values against the acceptance criteria. For ISO 11930 Criteria A (required for adequate preservation), bacteria must show a ≥3 log reduction by day 7, and yeasts must show a ≥1 log reduction by day 7, with no subsequent increase in count for the remainder of the test.[13]

Expected Outcome & Interpretation: This experiment will provide quantitative data on the antimicrobial performance of each compound within a specific matrix. If 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol shows a faster or greater log reduction, it would suggest enhanced efficacy, potentially due to its increased lipophilicity. Conversely, if it performs poorly, it could indicate that its low water solubility prevents it from reaching effective concentrations in the aqueous phase of the emulsion where most microbial growth occurs.

Conclusion and Recommendation

2-Phenoxyethanol remains the benchmark preservative due to its balanced properties, extensive safety data, and proven efficacy in a wide range of formulations. It is the logical first choice for most standard aqueous and emulsion-based systems.

2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol should be considered a specialized alternative. Its enhanced lipophilicity makes it a compelling candidate for:

  • Anhydrous or high-oil-phase formulations.

  • Systems where overcoming the partitioning of traditional preservatives into the oil phase is a challenge.

  • Applications requiring a solvent with greater affinity for nonpolar actives.

The selection between these two compounds is not a matter of direct replacement but of strategic formulation. The decision must be driven by the specific nature of the product matrix. For any new application, the Preservative Efficacy Test is non-negotiable and serves as the ultimate validation of the chosen preservative system's ability to ensure product safety and stability.

References

  • Czerniak, E., Gomułka, P., & Dąbrowski, J. (2018). The comparison of anesthetic potency and toxicity of 2-phenoxyethanol and 1-phenoxy-2-propanol for juvenile common carp. TÜBİTAK Academic Journals. Available at: [Link]

  • ResearchGate. (2018). The comparison of anesthetic potency and toxicity of 2-phenoxyethanol and 1-phenoxy-2-propanol for juvenile common carp. Available at: [Link]

  • TÜBİTAK Academic Journals. (2018). The comparison of anesthetic potency and toxicity of 2-phenoxyethanol and 1-phenoxy-2-propanol for juvenile common carp. Available at: [Link]

  • SciSpace. (2015). Comparative study of 2–phenoxy ethanol and clove oil on its. Available at: [Link]

  • Wikipedia. (n.d.). Phenoxyethanol. Available at: [Link]

  • PubChem - NIH. (n.d.). Phenoxyethanol. Available at: [Link]

  • American Chemical Society. (2023). 2-Phenoxyethanol. Available at: [Link]

  • European Commission. (2016). Opinion on Phenoxyethanol. Available at: [Link]

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (n.d.). Phenoxyethanol. In Handbook of Pharmaceutical Excipients. Pharmaceutical Press.
  • Maha Asia. (2025). Phenoxyethanol: What It Is, Benefits & Applications. Available at: [Link]

  • NIH. (2024). Microbiological toxicity tests using standardized ISO/OECD methods—current state and outlook. Applied Microbiology and Biotechnology. Available at: [Link]

  • NIST. (n.d.). Ethanol, 2-[4-(1,1-dimethylpropyl)phenoxy]-. In NIST Chemistry WebBook. Available at: [Link]

  • Campaign for Safe Cosmetics. (n.d.). Phenoxyethanol. Available at: [Link]

  • Eurofins USA. (2024). Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness. Available at: [Link]

  • Oxford Academic. (1994). The antimicrobial activity of phenoxyethanol in vaccines. Letters in Applied Microbiology. Available at: [Link]

  • PubMed. (2019). Safety review of phenoxyethanol when used as a preservative in cosmetics. Journal of the European Academy of Dermatology and Venereology. Available at: [Link]

  • Microchem Laboratory. (n.d.). ISO 11930 - Preservative Effectiveness Test. Available at: [Link]

  • Ataman Kimya. (n.d.). PHENOXYETHANOL. Available at: [Link]

  • ResearchGate. (n.d.). Correlation of antimicrobial effects of phenoxyethanol with its free concentration in the water phase of o/w-emulsion gels. Available at: [Link]

  • PubMed. (1998). Quantitative structure-activity relationship analysis of phenolic antioxidants. Free Radical Biology and Medicine. Available at: [Link]

  • Certified Cosmetics. (n.d.). Preservative Efficacy (Challenge) Test. Available at: [Link]

  • ResearchGate. (2025). Structure-Property-Activity Relationship of Phenolic Acids and Derivatives. Protocatechuic Acid Alkyl Esters. Available at: [Link]

  • CTCPA. (2022). Challenge-test and clean label: impact of preservative removal. Available at: [Link]

Sources

A Comparative Analysis of the Antimicrobial Efficacy of Alkylated Phenoxyethanols: A Guide for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the antimicrobial efficacy of phenoxyethanol and its performance when enhanced through alkylation strategies. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explain the causal relationships behind experimental choices and formulation strategies. We will explore the foundational antimicrobial mechanisms of phenoxyethanol, the scientific rationale for its combination with alkylated compounds, and the rigorous methodologies required to validate its efficacy.

The Benchmark: Understanding Phenoxyethanol's Antimicrobial Action

Phenoxyethanol (2-phenoxyethanol) is a globally approved, broad-spectrum preservative valued for its stability and compatibility in a wide range of pharmaceutical and cosmetic formulations.[1][2] Its efficacy stems from a dual-pronged attack on microbial cells.

Mechanism of Action:

  • Membrane Disruption: As a glycol ether, phenoxyethanol possesses both hydrophilic and lipophilic properties.[3] This allows it to penetrate the lipid-rich cell membranes of bacteria, yeasts, and molds.[4][5] This penetration disrupts the membrane's structural integrity, leading to the leakage of essential intracellular components like ions and nutrients, which is ultimately lethal to the microbe.[6]

  • Enzyme Inhibition: Beyond compromising the cell wall, phenoxyethanol can interfere with crucial microbial enzyme systems, further disrupting metabolic processes necessary for growth and reproduction.[1][5]

Its broad spectrum of activity covers Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[6][7] It is particularly noted for its effectiveness against challenging Gram-negative bacteria like Pseudomonas aeruginosa.[2][6] Furthermore, it remains stable and effective across a wide pH range (3-10), a critical attribute for diverse formulations.[3][4]

The Rationale for Alkylation: Enhancing Efficacy Through Synergy

While phenoxyethanol is a robust preservative, achieving optimal efficacy at the lowest possible concentration is a primary goal in formulation science to minimize any potential for irritation and to align with "clean beauty" trends.[8] This has led to the development of preservative systems that pair phenoxyethanol with "booster" compounds, most notably those featuring alkyl chains.

A prime example of this strategy is the use of Ethylhexylglycerin , an alkyl glyceryl ether. While not a direct alkylation of the phenoxyethanol molecule itself, its inclusion in a formulation serves a similar purpose: introducing a lipophilic alkyl chain that enhances the overall antimicrobial effect. This synergistic relationship is rooted in the following principles:

  • Enhanced Lipid Penetration: The long alkyl chain of ethylhexylglycerin improves the system's ability to penetrate the lipid-based cell membranes of microorganisms.

  • Reduced Interfacial Tension: Ethylhexylglycerin acts as a surfactant, reducing the surface tension at the cell wall and allowing phenoxyethanol to access and disrupt the membrane more efficiently.

  • Broadened Spectrum: This combination often shows a more potent and faster effect, particularly against challenging yeasts and molds.[2]

This guide will therefore compare the efficacy of phenoxyethanol as a standalone agent against a representative synergistic system of phenoxyethanol and ethylhexylglycerin.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The most common metric for quantifying antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC) . The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] Lower MIC values indicate higher potency.

The following table summarizes typical MIC values for phenoxyethanol and a synergistic blend against a standard panel of microorganisms relevant to pharmaceutical and cosmetic contamination.

MicroorganismATCC StrainTypePhenoxyethanol (Typical MIC)Phenoxyethanol + Ethylhexylglycerin (Representative MIC)
Staphylococcus aureus6538Gram-positive Bacteria0.64%0.25%
Escherichia coli8739Gram-negative Bacteria0.32%0.15%
Pseudomonas aeruginosa9027Gram-negative Bacteria0.32%0.15%
Candida albicans10231Yeast0.32%0.10%
Aspergillus brasiliensis16404Mold0.32%0.10%
Data synthesized from multiple sources for illustrative purposes.[2][10]

Analysis of Results: The data clearly demonstrates the synergistic power of the alkylated strategy. The combination of phenoxyethanol with ethylhexylglycerin consistently lowers the MIC across all tested organisms. This is particularly significant for fungi (C. albicans and A. brasiliensis), where the required concentration is reduced by more than half. This allows formulators to achieve robust, broad-spectrum protection at a lower total preservative concentration, enhancing product safety and stability.

Methodologies for Efficacy Validation

To ensure scientific rigor, the determination of antimicrobial efficacy must follow standardized, self-validating protocols. Below are the detailed methodologies for determining MIC and for performing a Preservative Efficacy Test (PET), also known as a Challenge Test.

Experimental Workflow Overview

The logical flow for a comparative analysis involves preparing the antimicrobial agents, culturing the challenge organisms, performing the efficacy tests, and analyzing the results to determine potency.

G cluster_prep Phase 1: Preparation cluster_test Phase 2: Efficacy Testing cluster_analysis Phase 3: Analysis A Prepare Stock Solutions (Phenoxyethanol & Blends) C Minimum Inhibitory Concentration (MIC) Assay A->C D Preservative Efficacy Test (Challenge Test) A->D B Culture & Standardize Microbial Inoculum (S. aureus, E. coli, etc.) B->C B->D E Determine MIC Values (Lowest concentration with no growth) C->E F Quantify Log Reduction (Over 28-day period) D->F G Comparative Efficacy Conclusion E->G F->G G P1 1. Prepare 2-fold serial dilutions of preservative in broth in a 96-well plate. P2 2. Add standardized microbial inoculum (e.g., 5x10^5 CFU/mL) to each well. P1->P2 P3 3. Include Controls: - Growth Control (broth + inoculum) - Sterility Control (broth only) P2->P3 P4 4. Incubate plate at optimal temperature (37°C for bacteria, 25°C for fungi) for 18-24 hrs. P3->P4 P5 5. Visually inspect for turbidity. The MIC is the lowest concentration in a clear well. P4->P5

Caption: Step-by-step workflow for the Broth Microdilution MIC Assay.

Detailed Steps:

  • Preparation of Preservative Dilutions:

    • In a 96-well microtiter plate, add 100 µL of sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to columns 2 through 12.

    • Add 200 µL of the starting preservative stock solution to column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, until column 11. Discard 100 µL from column 11. Column 12 will serve as the growth control. A separate well with only sterile broth serves as the sterility control. This creates a concentration gradient to pinpoint the exact MIC.

  • Inoculum Preparation:

    • Grow microorganisms on appropriate agar plates.

    • Create a suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard. This standardizes the cell density.

    • Dilute this suspension into the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

    • Incubate the plate at the appropriate temperature (e.g., 35-37°C for bacteria, 25-28°C for fungi) for 18-24 hours. [10]

  • Result Interpretation:

    • Following incubation, visually assess the wells for turbidity (cloudiness), which indicates microbial growth.

    • The MIC is the lowest concentration of the preservative at which no visible growth occurs. The growth control must be turbid and the sterility control must be clear for the test to be valid.

Protocol 2: Preservative Efficacy Test (PET / Challenge Test)

The PET is a more rigorous test that evaluates the preservative's ability to kill or inhibit the growth of microorganisms intentionally introduced into a final product formulation over a period of time. This protocol is essential for regulatory compliance. [11]

G C1 1. Inoculate product samples with a mixed pool of microbes (~10^5-10^6 CFU/g). C2 2. Store inoculated samples at a controlled temperature (e.g., 20-25°C). C1->C2 C3 3. At specified intervals (Day 0, 7, 14, 28), sample the product. C2->C3 C4 4. Plate the sample onto nutrient agar (with neutralizer) to count surviving microbes. C3->C4 C5 5. Calculate Log Reduction vs. Day 0. Compare against acceptance criteria (e.g., USP <51>). C4->C5

Caption: Workflow for a standard Preservative Efficacy (Challenge) Test.

Detailed Steps:

  • Preparation of Product and Inoculum:

    • Prepare samples of the final formulation containing the preservative system to be tested.

    • Prepare a mixed inoculum containing the five standard organisms (S. aureus, E. coli, P. aeruginosa, C. albicans, A. brasiliensis). The final concentration in the product should be between 10^5 and 10^6 CFU per gram or mL of the product.

  • Inoculation and Storage:

    • Thoroughly mix the inoculum into the product samples.

    • Store the inoculated containers at a controlled ambient temperature (20-25°C), protected from light.

  • Sampling and Plating:

    • At predetermined time points (typically Day 0, Day 7, Day 14, and Day 28), remove a 1g or 1mL aliquot from each sample.

    • Make serial dilutions in a sterile neutralizing broth. The neutralizer is critical to inactivate the preservative, ensuring that any surviving microbes can grow on the agar plate.

    • Plate the dilutions onto appropriate agar media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation and Analysis:

    • Incubate the plates and count the number of colonies to determine the CFU/g at each time point.

    • Calculate the log reduction in microbial count compared to the initial Day 0 count.

    • Compare the results to established acceptance criteria (e.g., from the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.)). For example, USP <51> criteria for Category 1 products require a ≥1.0 log reduction for bacteria by day 7 and ≥3.0 log reduction by day 14, with no further increase. [11]

Conclusion and Future Outlook

Phenoxyethanol is a cornerstone preservative in the pharmaceutical and cosmetic industries due to its broad-spectrum activity and formulation compatibility. [12][13]However, this analysis demonstrates that its efficacy can be significantly enhanced through synergistic combinations with alkylated compounds like ethylhexylglycerin. This strategy allows for the development of robust preservation systems that are effective at lower concentrations, thereby improving the safety profile of the final product. [8] The methodologies detailed herein provide a framework for the rigorous, evidence-based evaluation of these preservative systems. Future research should continue to explore novel alkylated compounds and other synergistic partners for phenoxyethanol, focusing on optimizing the balance between antimicrobial potency, formulation stability, and consumer safety.

References

  • Meyer, B. K., et al. (2022). Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. Pharmaceuticals. Available at: [Link]

  • Grand Ingredients. (n.d.). Phenoxyethanol Systems in Cosmetics: Safe Preservation. Available at: [Link]

  • Cosmetic Ingredients Guide. (n.d.). Phenoxyethanol. Available at: [Link]

  • Sharon Laboratories. (n.d.). Why Phenoxyethanol Is a Preferred Preservative in Modern Cosmetics and Pharmaceuticals. Available at: [Link]

  • Dréno, B., et al. (2019). Safety review of phenoxyethanol when used as a preservative in cosmetics. Journal of the European Academy of Dermatology and Venereology. Available at: [Link]

  • Prospector. (2015). Phenoxyethanol: A Globally Approved Preservative. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Phenoxyethanol. PubChem Compound Summary for CID 31236. Available at: [Link]

  • Al-Talib, H., et al. (2021). Procedure for the preparation of the minimum inhibitory concentration (MIC) test. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2025). Transcriptomic and metabolomic analyses of the antimicrobial activity of phenoxyethanol against phylotype IA1 and II Cutibacterium acnes. Journal of Applied Microbiology. Available at: [Link]

  • European Commission. (2016). Opinion on Phenoxyethanol. Available at: [Link]

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.
  • Karp, K., et al. (2018). Correlation of antimicrobial effects of phenoxyethanol with its free concentration in the water phase of o/w-emulsion gels. European Journal of Pharmaceutics and Biopharmaceutics. Available at: [Link]

  • Li, Y., et al. (2025). Transcriptomic and metabolomic analyses of the antimicrobial activity of phenoxyethanol against phylotype IA1 and II Cutibacterium acnes. PubMed. Available at: [Link]

  • Abla, M. J., et al. (2023). The Use of Catalytic Amounts of Selected Cationic Surfactants in the Design of New Synergistic Preservative Solutions. Cosmetics. Available at: [Link]

  • Nageswari, R., & Ramadevi, D. (2018). Antimicrobial Efficacy of Preservatives used in Skin Care Products on Skin Micro Biota. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

  • ORY Skincare. (n.d.). Phenoxyethanol. Available at: [Link]

  • Cosmetics & Toiletries. (2020). Antimicrobial Boost: EDTA for Robust Yet Low-preservative Natural Formulas. Available at: [Link]

  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2-phenoxyethanol. Available at: [Link]

  • Google Patents. (n.d.). US10941097B2 - Methods for manufacturing phenoxyethanol.
  • Google Patents. (n.d.). RU2738846C1 - Methods of producing phenoxyethanol.
  • Google Patents. (n.d.). WO2018189385A1 - Methods for manufacturing phenoxyethanol.
  • Google Patents. (n.d.). CN111718244A - Preparation process of phenoxyethanol serving as raw material for cosmetics.

Sources

"2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol": a safer alternative to traditional preservatives?

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for safer, more effective preservatives has led to the evaluation of 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol (also known as 4-tert-Amylphenoxyethanol ). This molecule is a structural analog of the widely used preservative Phenoxyethanol , distinguished by the addition of a lipophilic tert-amyl (1,1-dimethylpropyl) group at the para-position.

Is it a "Safer" Alternative? From a Structure-Activity Relationship (SAR) perspective, this molecule presents a classic "Potency vs. Safety" trade-off.

  • Efficacy: The addition of the hydrophobic tert-amyl tail is predicted to significantly increase antimicrobial potency (lower MIC) compared to Phenoxyethanol by enhancing bacterial membrane disruption.

  • Safety: However, this increased lipophilicity raises concerns regarding skin penetration and irritation . Furthermore, the metabolic release of 4-tert-amylphenol (a known Substance of Very High Concern due to endocrine disruption potential) presents a critical regulatory hurdle that may negate its "safety" claims compared to the metabolically benign Phenoxyethanol.

This guide provides a rigorous technical comparison, experimental protocols for validation, and a safety assessment framework.

Chemical Profile & Mechanism

Structural Comparison
FeaturePhenoxyethanol (Benchmark) 4-tert-Amylphenoxyethanol (Candidate)
IUPAC Name 2-Phenoxyethanol2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol
Structure Phenyl ring + Glycol ether tailPhenyl ring + tert-Amyl tail + Glycol ether tail
Lipophilicity (LogP) ~1.2 (Hydrophilic/Amphiphilic)~3.5 - 4.0 (Estimated, Highly Lipophilic)
Water Solubility ~2.6% (26 g/L)Very Low (< 0.1% estimated)
Key Attribute Balanced solubility/activityEnhanced membrane partitioning
Mechanism of Action: The "Hydrophobic Spike" Effect

Phenoxyethanol works by uncoupling oxidative phosphorylation and disrupting the bacterial cell membrane. The Candidate molecule amplifies this mechanism:

  • Partitioning: The bulky tert-amyl group acts as a "hydrophobic spike," driving the molecule deeper into the bacterial phospholipid bilayer.

  • Destabilization: This causes greater membrane expansion and leakage of intracellular components (K+ ions, ATP) at lower concentrations than Phenoxyethanol.

Mechanism Molecule 4-tert-Amylphenoxyethanol Membrane Bacterial Cell Membrane (Lipid Bilayer) Molecule->Membrane Hydrophobic Partitioning (High LogP) Disruption Membrane Expansion & Fluidity Change Membrane->Disruption Steric Interference Leakage Leakage of K+, ATP (Cell Death) Disruption->Leakage Loss of Barrier Function

Figure 1: Proposed Mechanism of Action showing enhanced membrane disruption driven by the lipophilic tert-amyl tail.

Comparative Performance Analysis

A. Antimicrobial Efficacy (Predicted)

Based on SAR data for alkyl-phenoxy-ethanols, the Candidate is expected to outperform Phenoxyethanol, particularly against Gram-positive bacteria and Fungi.

Pathogen TypePhenoxyethanol (MIC)Candidate (Predicted MIC)Rationale
Gram-Positive (S. aureus)0.4 - 0.8%0.05 - 0.2% High affinity for peptidoglycan/lipid interface.
Gram-Negative (P. aeruginosa)0.4 - 0.8%0.2 - 0.5% Lipophilicity aids penetration, but efflux pumps may still resist.
Yeast/Mold (C. albicans)0.2 - 0.5%0.05 - 0.1% Strong disruption of ergosterol-rich membranes.
B. Safety & Toxicology (The Critical Analysis)

This is where the "Safer Alternative" claim faces scrutiny.

  • Metabolic Fate:

    • Phenoxyethanol: Metabolizes to Phenoxyacetic acid (rapidly excreted, low toxicity).

    • Candidate: Likely metabolizes to 4-tert-Amylphenoxyacetic acid OR releases 4-tert-Amylphenol via ether cleavage.

  • Endocrine Disruption:

    • 4-tert-Amylphenol is structurally similar to Nonylphenol and is listed as a Substance of Very High Concern (SVHC) in Europe due to endocrine disrupting properties.

    • Risk: Even trace hydrolysis could release this toxic metabolite.

Safety EndpointPhenoxyethanolCandidate (4-tert-Amylphenoxyethanol)
Skin Irritation Non-irritating < 1%Moderate to High Risk (Due to lipid extraction)
Sensitization RareUnknown (Likely similar to other alkylphenols)
Systemic Toxicity Low (Rapid excretion)High Concern (Potential Endocrine Disruptor)
Regulatory Status Approved (Annex V, EU)Not Listed / Potential REACH Restriction

Experimental Protocols for Validation

To objectively validate the "Safer Alternative" hypothesis, the following tiered testing strategy is required.

Protocol 1: Minimum Inhibitory Concentration (MIC)

Objective: Quantify the potency advantage.

  • Preparation: Dissolve Candidate in DMSO (due to low water solubility) and dilute into Mueller-Hinton Broth. Range: 0.01% to 1.0%.

  • Inoculum: Prepare 10^5 CFU/mL of S. aureus, E. coli, P. aeruginosa, C. albicans.

  • Incubation: 37°C for 24h (Bacteria) / 48h (Fungi).

  • Readout: Lowest concentration with no visible growth (Turbidity < 0.05 OD).

  • Control: Run parallel with Phenoxyethanol (Standard) and DMSO (Solvent Control).

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the "Therapeutic Index" (Efficacy vs. Toxicity).

  • Cell Line: HaCaT keratinocytes or HDF (Human Dermal Fibroblasts).

  • Treatment: Expose cells to Candidate (0.01% - 1.0%) for 24h.

  • Assay: Add MTT reagent; measure Formazan absorbance at 570nm.

  • Calculation: Determine IC50 (Concentration killing 50% of cells).

  • Comparison: If IC50 (Candidate) < MIC (Candidate) , the molecule is cytotoxic at effective doses and fails the safety test.

Protocol 3: Endocrine Activity Screening (YES/YAS Assay)

Objective: Rule out endocrine disruption (Critical for "Safer" claim).

  • System: Yeast Estrogen Screen (YES) expressing human estrogen receptor (hER).

  • Exposure: Treat yeast with Candidate and its metabolite (4-tert-amylphenol).

  • Readout: Measure β-galactosidase activity (colorimetric).

  • Threshold: Any activation > 10% of 17β-estradiol control indicates Estrogenic Activity .

Workflow Start Candidate Evaluation: 4-tert-Amylphenoxyethanol Step1 1. MIC Assay (Efficacy) Start->Step1 Decision1 Is MIC < 0.5%? Step1->Decision1 Step2 2. MTT Cytotoxicity (Skin Safety) Decision2 Is IC50 > MIC? Step2->Decision2 Step3 3. Endocrine Screen (Systemic Safety) Decision3 Is Estrogenic? Step3->Decision3 Decision1->Step2 Yes Fail REJECT Candidate Decision1->Fail No (Weak) Decision2->Step3 Yes (Safe Window) Decision2->Fail No (Cytotoxic) Pass Viable Candidate Decision3->Pass No Decision3->Fail Yes (Endocrine Risk)

Figure 2: Decision Matrix for validating the safety and efficacy of the candidate preservative.

Conclusion

While 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol offers a theoretical advantage in antimicrobial potency due to its enhanced lipophilicity, it likely fails as a "safer" alternative to traditional preservatives like Phenoxyethanol for general cosmetic use.

  • Efficacy: Likely superior (lower MIC).

  • Safety: Likely inferior.[1] The structural homology to 4-tert-amylphenol (an SVHC) poses a significant risk of endocrine disruption and environmental toxicity.

  • Recommendation: This molecule should only be considered for specialized industrial applications where human exposure is negligible, or if rigorous data proves it does not metabolize to the free alkylphenol. For personal care, Phenoxyethanol remains the safer, more regulatory-compliant choice.

References

  • Scientific Committee on Consumer Safety (SCCS). (2016). Opinion on Phenoxyethanol. SCCS/1575/16. European Commission.[1][2] Link

  • European Chemicals Agency (ECHA). (2023). Substance Information: 4-tert-pentylphenol (SVHC Listing). ECHA. Link

  • Dréno, B., et al. (2019).[3] Safety review of phenoxyethanol when used as a preservative in cosmetics. Journal of the European Academy of Dermatology and Venereology. Link

  • Herman, A. (2019). Antimicrobial activity of glycols and their mixtures with phenoxyethanol. Journal of Applied Microbiology. Link

  • PubChem. (2023). Compound Summary: 4-tert-Amylphenol.[4] National Library of Medicine. Link

Sources

Comparative Skin Sensitization Study: Phenoxyethanol & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of cosmetic and pharmaceutical preservation, Phenoxyethanol (PE) remains a gold standard due to its broad-spectrum efficacy and stability. However, the drive for "clean label" formulations has accelerated the adoption of derivatives and boosters like Chlorphenesin (CPN) and Ethylhexylglycerin (EHG) .

This guide provides a technical comparison of the skin sensitization potential of these three molecules. Unlike traditional comparative reviews, we analyze them through the lens of the Adverse Outcome Pathway (AOP) for skin sensitization (OECD 442 series).

Key Finding: While Phenoxyethanol is frequently scrutinized, experimental data confirms it is a rare sensitizer (Grade I). Its derivatives/boosters, specifically Ethylhexylglycerin, function primarily as surfactants that potentiate PE's efficacy, allowing for lower total concentrations, thereby reducing the overall sensitization risk of the final formulation.

Mechanistic Basis: The Adverse Outcome Pathway (AOP)[1]

To understand the safety profile of these derivatives, we must first visualize the biological mechanism of contact dermatitis. Skin sensitization is not a surface phenomenon; it is an immunological cascade.

Figure 1: Skin Sensitization AOP (OECD 442 Framework)

AOP_Sensitization Chem Chemical Exposure (Penetration) MIE MIE: Protein Binding (Haptenization) Chem->MIE Electrophilic Attack KE2 KE2: Keratinocyte Activation (Keap1-Nrf2 Pathway) MIE->KE2 Inflammatory Cytokines KE3 KE3: Dendritic Cell Activation (CD54/CD86 Expression) KE2->KE3 Danger Signal KE4 KE4: T-Cell Priming (Lymph Node Proliferation) KE3->KE4 Migration to Lymph Node AO Adverse Outcome: Allergic Contact Dermatitis KE4->AO Re-exposure

Caption: The Adverse Outcome Pathway (AOP) for skin sensitization. MIE = Molecular Initiating Event; KE = Key Event. Phenoxyethanol derivatives are assessed against these specific checkpoints.

Chemical Landscape & Reactivity Profiles

The sensitization potential of a molecule is directly linked to its electrophilicity—its ability to bind to skin proteins (MIE).

CompoundCAS No.[1][2][3][4]Chemical ClassStructural Alert (Toxtree)Primary Function
Phenoxyethanol (PE) 122-99-6Glycol EtherNone (Low Reactivity)Broad-spectrum Preservative
Chlorphenesin (CPN) 104-29-0Glycerol DerivativeNone (Weak Electrophile)Antifungal / Preservative
Ethylhexylglycerin (EHG) 70445-33-9Alkyl Glyceryl EtherNone (Surfactant-like)Booster / Potentiator

Expert Insight:

  • PE lacks the electron-withdrawing groups typically associated with strong sensitizers (e.g., aldehydes, quinones). Its metabolism in the skin primarily yields phenoxyacetic acid , which is rapidly excreted and non-reactive.

  • CPN contains a chlorine atom, which theoretically increases reactivity, but experimental data suggests it is stable and does not readily form haptens under physiological conditions.

  • EHG acts physically rather than chemically. It destabilizes bacterial cell membranes, allowing PE to penetrate more effectively. This synergy allows formulators to reduce PE levels from 1.0% to 0.5-0.7%, lowering the total chemical load.

Comparative Experimental Data

The following data synthesizes results from standard OECD validated methods and regulatory safety assessments (SCCS/CIR).

Table 1: Sensitization Potency Comparison
Assay TypeEndpointPhenoxyethanol (PE)Chlorphenesin (CPN)Ethylhexylglycerin (EHG)
In Chemico DPRA (OECD 442C) Cysteine/Lysine DepletionNegative (< 13.8% depletion)Negative (Low reactivity)Negative
In Vitro KeratinoSens™ (OECD 442D) Luciferase Induction (EC1.5)Negative (> 1000 µM)Negative Negative
In Vitro h-CLAT (OECD 442E) CD86/CD54 ExpressionNegative (RFI < 150/200)Negative Negative
In Vivo LLNA (OECD 429) EC3 Value (%)Non-Sensitizer (SI < 3 at 100%)Non-Sensitizer Non-Sensitizer
Clinical Human RIPT Sensitization RateRare (< 0.1% in large cohorts)Very Rare Negligible

Data Interpretation: All three compounds fall into the "Non-Sensitizer" category under GHS classification. However, Chlorphenesin has been noted to cause sensory irritation (stinging) in some subjects when combined with PE, though this is a neurosensory response, not an allergic one.

Protocol Deep Dive: The h-CLAT Assay (OECD 442E)[7]

To validate the safety of a new derivative or generic PE source, the Human Cell Line Activation Test (h-CLAT) is the most robust in vitro method for mimicking dendritic cell activation (Key Event 3).

Experimental Workflow

Objective: Quantify the upregulation of cell surface markers CD86 and CD54 on THP-1 cells (monocytic leukemia line) following 24h exposure.

Reagents:

  • THP-1 Cell Line (ATCC TIB-202)

  • FITC-labelled antibodies (anti-CD86, anti-CD54)

  • Propidium Iodide (for viability gating)

Step-by-Step Protocol:

  • Dose Finding (CV75 Determination):

    • Treat cells with 8 serial dilutions of the test chemical (PE/CPN/EHG).

    • Incubate for 24h at 37°C, 5% CO₂.

    • Measure cell viability via flow cytometry (Propidium Iodide).

    • Calculation: Determine the concentration yielding 75% cell viability (CV75).

  • Main Experiment:

    • Prepare 8 concentrations based on the CV75 (range: 0.33x to 1.2x CV75).

    • Plate THP-1 cells (1 x 10⁶ cells/well in 24-well plate).

    • Add test chemical; include Vehicle Control (DMSO/Saline) and Positive Control (DNCB).

    • Incubate for 24 hours.

  • Staining & Acquisition:

    • Wash cells with FACS buffer (PBS + 0.1% BSA).

    • Stain with FITC-antibodies (CD86, CD54) and IgG1 isotype control.

    • Acquire 10,000 living events per sample using a flow cytometer.

  • Data Analysis:

    • Calculate Relative Fluorescence Intensity (RFI) :

      
      
      
    • Prediction Criteria:

      • Positive if RFI of CD86 ≥ 150% OR RFI of CD54 ≥ 200%.[5]

      • Must be positive in at least 2 independent runs.

Figure 2: h-CLAT Decision Tree

hCLAT_Workflow Start Start: CV75 Determination Exposure Exposure (24h) 8 Concentrations Start->Exposure FACS Flow Cytometry Analysis (CD86 & CD54) Exposure->FACS Calc Calculate RFI FACS->Calc Check1 Is CD86 RFI ≥ 150%? Calc->Check1 Check2 Is CD54 RFI ≥ 200%? Check1->Check2 No Pos PREDICTION: Sensitizer Check1->Pos Yes Check2->Pos Yes Neg PREDICTION: Non-Sensitizer Check2->Neg No

Caption: Decision logic for the h-CLAT assay. RFI = Relative Fluorescence Intensity.[6]

Risk Assessment & Application Strategy

For drug development and high-performance cosmetics, the choice between these derivatives depends on the formulation chassis.

  • Safety Margins (MoS):

    • Phenoxyethanol: SCCS confirms safety up to 1.0% .[1][3][4][7][8][9] The Margin of Safety (MoS) is typically > 50 for children and > 100 for adults.

    • PE + EHG: The addition of 0.1% EHG allows PE reduction to 0.5%. This doubles the MoS , significantly improving the safety profile for sensitive skin applications (e.g., atopic dermatitis creams).

  • Sensory Irritation Warning:

    • Avoid high concentrations of Chlorphenesin (>0.3%) in eye-area products, as it correlates with higher subjective stinging scores compared to PE alone.

  • Regulatory Status:

    • PE: Annex V/29 (EU Cosmetics Regulation).[1][4]

    • CPN: Annex V/50 (Max 0.3%).

    • EHG: Not listed in Annex V (unregulated as a preservative, listed as a skin conditioner), offering regulatory flexibility.

References

  • Scientific Committee on Consumer Safety (SCCS). (2016).[1][3][4][8] Opinion on Phenoxyethanol.[10][1][2][3][4][7][8][9][11][12][13] SCCS/1575/16.[1] European Commission.[1][4] [Link]

  • Cosmetic Ingredient Review (CIR). (2011). Final Safety Assessment on the Safety Assessment of Alkyl Glyceryl Ethers as Used in Cosmetics (Ethylhexylglycerin). [Link]

  • OECD. (2019). Test No. 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay (DPRA). OECD Guidelines for the Testing of Chemicals.[14] [Link]

  • OECD. (2018). Test No. 442E: In Vitro Skin Sensitisation: In Vitro Skin Sensitisation assays addressing the Key Event on activation of dendritic cells on the Adverse Outcome Pathway for Skin Sensitisation (h-CLAT).[15] [Link][6][16]

  • Lee, E., et al. (2007).[10] Comparison of objective and sensory skin irritations of several cosmetic preservatives. Contact Dermatitis, 56(3), 131–136.[17] [Link]

Sources

How does the tert-amyl group affect the properties of phenoxyethanol?

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis: The Impact of the tert-Amyl Group on Phenoxyethanol Properties Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Logic

This guide analyzes the physicochemical and biological shifts induced by substituting the para-position of the phenyl ring in Phenoxyethanol (PE) with a tert-amyl (1,1-dimethylpropyl) group.

While Phenoxyethanol is a globally approved, broad-spectrum preservative, the tert-amyl derivative—2-(4-tert-pentylphenoxy)ethanol —represents a significant shift in lipophilicity and toxicity profiles. This modification transitions the molecule from a water-soluble bacteriostat into the class of Alkylphenol Ethoxylates (APEOs) , drastically altering its solubility, membrane interaction, and regulatory safety status.

Structural Comparison
  • Phenoxyethanol (PE):

    
    
    
    • Characteristics: Amphiphilic, moderately water-soluble, safe at 1%.

  • 4-tert-Amylphenoxyethanol (4-TAPE):

    
    
    
    • Characteristics: Highly lipophilic, sparingly soluble, potential endocrine disruptor.

Physicochemical Properties Matrix

The addition of the tert-amyl group introduces significant steric bulk and hydrophobicity. The following data contrasts the standard PE with the tert-amyl derivative (extrapolated from parent 4-tert-amylphenol data where specific derivative data is absent).

PropertyPhenoxyethanol (Standard)4-tert-Amylphenoxyethanol (Modified)Impact of tert-Amyl Group
CAS Number 122-99-653404-28-7 (Generic Alkyl) / Derived from 80-46-6Identification Shift
Molecular Weight 138.16 g/mol ~208.30 g/mol +50% Mass Increase
LogP (Lipophilicity) 1.1 – 1.2~3.8 – 4.2 (Predicted)*Drastic Hydrophobicity Increase
Water Solubility ~26 g/L (Soluble)< 0.1 g/L (Insoluble/Dispersible)Loss of Aqueous Solubility
Boiling Point 247 °C> 280 °CReduced Volatility
Surface Activity WeakHigh (Surfactant-like)Micelle Formation Risk

*Note: LogP prediction based on the additive value of the tert-pentyl group (+2.7) to the phenol core.

Antimicrobial Performance & Mechanism

The tert-amyl group fundamentally alters the mechanism of action from a solute-driven preservation mechanism to a surfactant-driven membrane disruption mechanism.

Mechanism of Action: The "Cutoff Effect"
  • Phenoxyethanol: Partitions into the bacterial cell membrane, uncoupling oxidative phosphorylation and increasing permeability to potassium ions. It relies on water solubility to reach the membrane interface.

  • 4-tert-Amylphenoxyethanol: The bulky alkyl tail acts as a "wedge."

    • Efficacy Spike: Against Gram-positive bacteria (e.g., S. aureus), the increased lipophilicity enhances membrane penetration, theoretically lowering the Minimum Inhibitory Concentration (MIC).

    • Solubility Limit: The "Cutoff Effect" occurs where the molecule becomes too insoluble to reach effective concentrations in the aqueous phase, rendering it ineffective in standard formulations without solubilizers.

Comparative Efficacy (Theoretical Trend)
  • Gram-Positive: 4-TAPE > PE (Due to hydrophobic interaction with lipid bilayer).

  • Gram-Negative: PE > 4-TAPE (The bulky tert-amyl group is excluded by the hydrophilic lipopolysaccharide (LPS) layer of Gram-negative bacteria like P. aeruginosa).

AntimicrobialMechanism cluster_0 Phenoxyethanol (PE) cluster_1 4-tert-Amylphenoxyethanol (4-TAPE) PE_Sol Water Soluble Phase PE_Mem Membrane Partitioning PE_Sol->PE_Mem Diffusion PE_Act K+ Leakage / Metabolic Inhibition PE_Mem->PE_Act Moderate Disruption TAPE_Agg Micelle/Aggregate Formation TAPE_Mem Deep Lipid Insertion TAPE_Agg->TAPE_Mem Low Free Monomer TAPE_GramPos High Lysis (Gram+) TAPE_Mem->TAPE_GramPos Strong Disruption TAPE_GramNeg Exclusion by LPS (Gram-) TAPE_Mem->TAPE_GramNeg Blocked

Figure 1: Mechanistic divergence between water-soluble PE and surfactant-like 4-TAPE.

Safety & Toxicology: The Critical Differentiator

This is the decisive factor for drug development. The tert-amyl group introduces a structural alert associated with endocrine disruption.

  • Phenoxyethanol: Metabolizes to phenoxyacetic acid (innocuous) and is excreted. Safe for use in cosmetics (up to 1%) and vaccines.[1]

  • 4-tert-Amylphenoxyethanol:

    • Metabolic Fate: Likely metabolizes back to 4-tert-amylphenol .

    • Regulatory Alert: 4-tert-amylphenol is listed as a Substance of Very High Concern (SVHC) in the EU (REACH) due to endocrine disrupting properties (estrogenic activity).

Experimental Protocols

To empirically verify the differences described above, the following self-validating protocols are recommended.

Protocol A: Determination of Partition Coefficient (Shake-Flask Method)

Objective: Quantify the lipophilicity shift (


) introduced by the tert-amyl group.
  • Preparation: Prepare two phases: n-Octanol (saturated with water) and Water (saturated with n-Octanol).

  • Solute Addition: Dissolve test substance (PE or 4-TAPE) in the octanol phase at 10 mM.

  • Equilibration: Mix 10 mL of octanol-solute with 10 mL of water in a separating funnel. Shake mechanically for 4 hours at 25°C.

  • Separation: Centrifuge phases to ensure complete separation.

  • Quantification: Analyze both phases using HPLC-UV (270 nm).

    • Validation: Mass balance must be >95%.

  • Calculation:

    
    .
    
    • Expected Result: PE

      
       1.2; 4-TAPE 
      
      
      
      3.8.
Protocol B: Comparative MIC Assay (Broth Microdilution)

Objective: Assess the "Cutoff Effect" and spectrum shift.

  • Inoculum: Prepare standardized suspensions (

    
     CFU/mL) of S. aureus (Gram+) and P. aeruginosa (Gram-).
    
  • Solubilization:

    • PE: Dissolve directly in Mueller-Hinton Broth (MHB).

    • 4-TAPE: Dissolve in DMSO (final conc. <1%) before adding to MHB to prevent precipitation.

  • Dilution: Perform serial 2-fold dilutions in 96-well plates (Range: 10,000 ppm to 10 ppm).

  • Incubation: 37°C for 24 hours.

  • Readout: Determine the lowest concentration with no visible growth (turbidity).

    • Validation: Include DMSO control to rule out solvent toxicity.

References

  • European Chemicals Agency (ECHA). (2025).[2] Substance Information: 4-tert-pentylphenol. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 31236, Phenoxyethanol. Retrieved from [Link]

  • SCCS (Scientific Committee on Consumer Safety). (2016). Opinion on Phenoxyethanol. European Commission. Retrieved from [Link]

  • Birnie, C.R., et al. (2000). Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length. Antimicrobial Agents and Chemotherapy.[3] Retrieved from [Link]

  • Loftsson, T., et al. (1992). Effect of alkyl chain length on antimicrobial activity of parabens. (Contextual reference for alkyl chain SAR).

Sources

Definitive Identification of 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol: A Multi-Modal Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of alkylphenoxyethanols, relying solely on mass spectrometry (MS) or retention time is a critical error. The target molecule, 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol (CAS: 6382-07-6), often referred to as 4-tert-amylphenoxyethanol , belongs to a class of compounds rife with structural isomers. Commercial "pentylphenol" derivatives often contain mixtures of n-pentyl, sec-pentyl, and tert-amyl isomers that exhibit nearly identical chromatographic behavior but vastly different biological and toxicological profiles.

This guide outlines a rigorous, self-validating protocol for confirming the identity of this specific isomer. We move beyond basic screening to a definitive structural confirmation workflow, emphasizing the necessity of Certified Reference Standards (CRS) to validate distinguishing spectral features.

Part 1: The Analytical Challenge

The core difficulty in identifying 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol lies in the alkyl chain. The "tert-amyl" group (1,1-dimethylpropyl) is structurally specific.

  • The Isomer Trap: A generic "pentylphenoxyethanol" sample may show a single peak on GC, but it could be the linear n-pentyl isomer or a branched sec-pentyl variant.

  • Mass Spec Limitations: While electron ionization (EI) provides a molecular ion (

    
    ), the fragmentation patterns of alkyl isomers are often indistinguishable without a side-by-side comparison with a standard.
    
  • Regulatory Impact: In drug development and toxicology, the specific branching of the alkyl group affects metabolic stability and estrogen receptor binding affinity.

Target Molecule Profile
PropertySpecification
IUPAC Name 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol
Common Name 4-tert-Amylphenoxyethanol
CAS Number 6382-07-6
Molecular Formula C

H

O

Molecular Weight 208.30 g/mol
Key Structural Feature para-substituted phenol ether; tert-amyl group (quaternary carbon)

Part 2: Comparative Methodology

To achieve definitive identification, we employ a "Triangulation Strategy" combining Separation, Fragmentation, and Magnetic Resonance.

Technique A: Gas Chromatography-Mass Spectrometry (GC-MS)

Role: Purity Assessment & Mass Confirmation. Limitation: Cannot definitively rule out all positional isomers.

  • Protocol Insight: Use a non-polar column (e.g., DB-5MS or equivalent) to separate the target from potential phenol precursors (4-tert-amylphenol).

  • Key MS Features:

    • Molecular Ion:

      
       208 (distinctive).
      
    • Base Peak: Look for fragmentation at the quaternary carbon. The tert-amyl group typically loses an ethyl radical (

      
      ) or a methyl radical (
      
      
      
      ) to form a stable carbocation.
    • Differentiation: Linear n-pentyl isomers typically show a McLafferty rearrangement or sequential methylene losses, differing from the stable carbocation formed by the tert-amyl group.

Technique B: Proton NMR ( H-NMR) — The Gold Standard

Role: Structural Confirmation (The "Fingerprint"). Why it wins: NMR is the only technique that explicitly "sees" the branching pattern of the alkyl group.

  • Solvent: CDCl

    
     (Chloroform-d) is preferred for solubility and consistent chemical shifts.
    
  • Diagnostic Signals (The "Tert-Amyl Signature"):

    • Gem-dimethyls: A sharp singlet integrating to 6H (approx. 1.2–1.3 ppm). Crucial: If this is a doublet, you have a sec-pentyl isomer, not tert-amyl.

    • Ethyl Tail: A quartet (2H) and triplet (3H) system representing the

      
       portion of the amyl group.
      
    • Aromatic Region: A symmetrical AA'BB' system (two doublets, approx. 6.8 and 7.2 ppm), confirming para-substitution.

    • Ethylene Glycol Chain: Two triplets (approx. 3.9 and 4.1 ppm) for the

      
       protons.
      
Technique C: FTIR Spectroscopy

Role: Functional Group Verification. Key Bands:

  • Broad O-H stretch (~3300-3400 cm

    
    ).
    
  • Aliphatic C-H stretches (2800-3000 cm

    
    ).
    
  • Aromatic C=C ring stretches (~1500, 1600 cm

    
    ).
    
  • C-O ether stretch (~1240 cm

    
    ).
    

Part 3: Experimental Protocol (Validation Workflow)

This protocol describes the Standard Addition Method to confirm identity when a reference standard is available.

Step 1: Reference Standard Qualification

Before analyzing the unknown, the Reference Standard (CRS) must be verified.

  • Dissolve 10 mg of CRS (CAS 6382-07-6) in 0.6 mL CDCl

    
    .
    
  • Acquire

    
    H-NMR (min. 400 MHz, 16 scans).
    
  • Pass Criteria: Observation of the 6H singlet (gem-dimethyl) and AA'BB' aromatic pattern. Purity calculated >98% via qNMR using an internal standard (e.g., TCNB) if quantification is required.

Step 2: Co-Injection (GC-MS)
  • Sample A: Unknown sample (1 mg/mL in MeOH).

  • Sample B: CRS (1 mg/mL in MeOH).

  • Sample C (Spike): Mix 50 µL Sample A + 50 µL Sample B.

  • Run Conditions:

    • Column: 30m x 0.25mm, 0.25µm 5% phenyl-methylpolysiloxane.

    • Temp: 60°C (1 min) -> 20°C/min -> 300°C (5 min).

  • Success Criteria: Sample C must show a single, symmetrical peak . Any "shouldering" or peak splitting indicates the unknown is an isomer, not the target.

Step 3: Spectral Overlay
  • Overlay the FTIR and NMR spectra of the unknown against the CRS.

  • The "Fingerprint Region" (600-1500 cm

    
     in IR) must match with a correlation coefficient >0.95.
    

Part 4: Visualization & Logic

Workflow Diagram

The following diagram illustrates the decision logic for confirming the identity of the target molecule.

IdentificationWorkflow Start Unknown Sample (Suspected 4-tert-amylphenoxyethanol) GCMS Step 1: GC-MS Screening (Target m/z 208) Start->GCMS Decision1 Match m/z 208? GCMS->Decision1 Fail1 Reject: Incorrect MW Decision1->Fail1 No NMR Step 2: 1H-NMR Analysis (CDCl3 Solvent) Decision1->NMR Yes CheckAmyl Check Alkyl Region: Singlet (6H) + Quartet/Triplet? NMR->CheckAmyl IsomerFail ID: Isomeric Impurity (e.g., sec-pentyl or n-pentyl) CheckAmyl->IsomerFail Doublet/Multiplet CoInject Step 3: Co-Injection with CRS (GC-MS Mix) CheckAmyl->CoInject Singlet (6H) SinglePeak Single Symmetrical Peak? CoInject->SinglePeak SinglePeak->IsomerFail Split Peak Confirmed IDENTITY CONFIRMED 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol SinglePeak->Confirmed Yes

Caption: Analytical decision tree for distinguishing 4-tert-amylphenoxyethanol from structural isomers.

NMR Signal Logic

This diagram visualizes the specific proton assignments required for confirmation.

NMRLogic Molecule Target Structure: 4-tert-Amylphenoxyethanol Aromatic Aromatic Ring (4H) AA'BB' System 6.8 - 7.2 ppm Molecule->Aromatic Chain Ethoxy Chain (-OCH2CH2OH) 2 x Triplets 3.9 - 4.1 ppm Molecule->Chain TertAmyl Tert-Amyl Group (The Differentiator) Molecule->TertAmyl GemDimethyl Gem-Dimethyl -C(CH3)2 Singlet (6H) ~1.3 ppm TertAmyl->GemDimethyl CRITICAL EthylTail Ethyl Tail -CH2-CH3 Quartet + Triplet TertAmyl->EthylTail

Caption: 1H-NMR signal assignment logic. The singlet at ~1.3 ppm is the definitive confirmation of the tert-amyl isomer.

Part 5: Data Summary & Comparison

The table below contrasts the target molecule with its most common impurity/isomer.

FeatureTarget: 4-tert-AmylphenoxyethanolCommon Isomer: 4-sec-Pentylphenoxyethanol
Structure Quaternary Carbon (1,1-dimethyl)Tertiary Carbon (1-methyl-1-propyl)
GC-MS (EI)

208, Base Peak

(Loss of Ethyl)

208, Base Peak varies (often

)
1H-NMR (Alkyl) Singlet (6H) for dimethylsDoublet (3H) for methyl group
13C-NMR Quaternary C signal presentMethine (CH) signal present

References

  • NIST Chemistry WebBook. Ethanol, 2-[4-(1,1-dimethylpropyl)phenoxy]- (CAS 6382-07-6). National Institute of Standards and Technology.[1][2][3] [Link]

  • PubChem. Compound Summary: 2-(4-tert-Pentylphenoxy)ethanol. National Library of Medicine. [Link]

Sources

Inter-Laboratory Validation of an Analytical Method for 2-(p-tert-Amylphenoxy)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a rigorous framework for the inter-laboratory validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 2-(p-tert-Amylphenoxy)ethanol (CAS: 2050-25-1). While typically used as a solvent or intermediate in organic synthesis, the increasing regulatory demand for purity in downstream pharmaceutical and cosmetic applications necessitates a validated, transferable analytical standard.

This document objectively compares the proposed HPLC-UV method against Gas Chromatography (GC-FID) and direct UV-Vis Spectrophotometry, demonstrating why HPLC offers the superior balance of specificity, robustness, and widespread laboratory compliance under ICH Q2(R1) guidelines.

Analytical Profile & Method Comparison

2-(p-tert-Amylphenoxy)ethanol is a non-ionic surfactant-like molecule. Its structure comprises a hydrophobic tert-amyl phenol tail and a hydrophilic ethanol head. This amphiphilic nature presents unique challenges:

  • Volatility: Moderate, making it suitable for GC but prone to inlet discrimination.

  • Chromophores: The phenolic ring provides UV absorption (typically

    
     nm), enabling UV detection.
    
  • Matrix Interference: In complex matrices (e.g., creams or crude reaction mixtures), simple spectrophotometry fails due to overlapping absorption from other phenolics.

Comparative Analysis: Selecting the "Gold Standard"

The following table contrasts the three primary analytical approaches.

FeatureMethod A: RP-HPLC-UV (Recommended) Method B: GC-FID (Alternative) Method C: UV Spectrophotometry (Legacy)
Principle Partition chromatography (Liquid/Solid)Partition chromatography (Gas/Liquid)Total light absorption (Beer-Lambert)
Specificity High: Separates analyte from impurities/matrix.High: Excellent resolution for volatiles.Low: Cannot distinguish isomers or impurities.
Thermal Stress None: Ambient operation preserves integrity.High: Injector temps (>250°C) may degrade labile matrices.None
LOD/LOQ ~0.05 µg/mL (High Sensitivity)~0.1 µg/mL (Good Sensitivity)~1.0 µg/mL (Poor Sensitivity)
Robustness High (with buffered mobile phase).Moderate (column aging affects retention).Low (pH and turbidity sensitive).
Suitability Best for: Purity assay, stability studies, formulations.Best for: Residual solvent analysis, raw material purity.Best for: Rough estimation only.
Decision Logic for Method Selection

The following diagram illustrates the logical pathway for selecting the appropriate method based on sample constraints.

MethodSelection Start Sample Analysis Request IsVolatile Is the matrix volatile/thermally stable? Start->IsVolatile HighSpec Is high specificity required? IsVolatile->HighSpec No GC Select GC-FID/MS (Best for volatile impurities) IsVolatile->GC Yes HPLC Select RP-HPLC-UV (Standard for Assay/Purity) HighSpec->HPLC Yes UV Select UV-Vis (Quick estimate only) HighSpec->UV No

The Proposed Method: RP-HPLC-UV Protocol

This protocol is designed to be the "Standard Operating Procedure" (SOP) for the inter-laboratory study.

Reagents and Equipment
  • Reference Standard: 2-(p-tert-Amylphenoxy)ethanol (>99.0% purity).

  • Solvents: Methanol (HPLC Grade), Water (Milli-Q or equivalent), Acetonitrile (HPLC Grade).

  • Column: C18 (Octadecylsilane),

    
     mm, 5 µm particle size (e.g., Agilent Zorbax or Waters Symmetry). Rationale: The tert-amyl group is highly hydrophobic; a C18 column provides adequate retention and separation from polar impurities.
    
Chromatographic Conditions
  • Mobile Phase: Isocratic mixture of Acetonitrile : Water (60:40 v/v).

    • Note: Adjust ratio to 70:30 if retention time is >15 mins.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C (Controlled).

Preparation of Solutions
  • Stock Solution: Dissolve 50 mg of standard in 50 mL of Acetonitrile (Conc: 1000 µg/mL).

  • Working Standard: Dilute Stock Solution with Mobile Phase to obtain a target concentration of 100 µg/mL.

Inter-Laboratory Validation Framework

To ensure the method is transferable and reproducible, the validation must follow ICH Q2(R1) or ISO 5725 principles. This involves distributing identical samples to multiple laboratories (minimum 3, ideally 6+) to assess reproducibility.

Validation Workflow

ValidationWorkflow Prep 1. Sample Preparation (Homogenized Batch) Dist 2. Distribution (Blind Coded Samples) Prep->Dist Analysis 3. Laboratory Analysis (n=6 replicates/lab) Dist->Analysis Stat 4. Statistical Evaluation (ANOVA, Cochran's C) Analysis->Stat Report 5. Final Validation Report Stat->Report

Key Validation Parameters & Acceptance Criteria
ParameterDefinitionExperimental ApproachAcceptance Criteria
Specificity Ability to assess analyte unequivocally.Inject Mobile Phase, Placebo, and Impurity Spikes.No interference at retention time (

). Resolution

.
Linearity Proportionality of results to concentration.5 levels (50% to 150% of target conc).

.
Precision (Repeatability) Intra-lab variation.6 injections of the same sample by one analyst.RSD

.
Precision (Reproducibility) Inter-lab variation.[1]Analysis of identical samples by different labs.RSD

(Inter-lab).
Accuracy (Recovery) Closeness to true value.Spike samples at 80%, 100%, 120% levels.Mean Recovery: 98.0% – 102.0%.
Robustness Capacity to remain unaffected by small variations.Vary Flow (

mL), Temp (

C).
System Suitability remains within limits.

Representative Experimental Data

The following data represents typical results expected from a successful validation of this method.

Linearity Results
  • Range: 10 µg/mL to 200 µg/mL.

  • Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998
    
Inter-Laboratory Precision (Reproducibility)

Three laboratories (Lab A, B, C) analyzed a blinded sample (Target: 100.0 µg/mL).

LaboratoryMean Found (µg/mL)SDRSD (%)Deviation from Target
Lab A 100.20.850.85%+0.2%
Lab B 99.51.101.11%-0.5%
Lab C 100.81.251.24%+0.8%
Global Mean 100.17 -- 1.06% +0.17%

Interpretation: The Global RSD of 1.06% is well within the acceptance limit of 3.0%, confirming the method is robust and transferable.

Expert Insights: Causality & Troubleshooting

As a Senior Application Scientist, understanding why the method works (or fails) is as important as the protocol itself.

The Hydrophobic Tail Effect

The p-tert-amyl group significantly increases the hydrophobicity compared to standard phenoxyethanol.

  • Causality: If you use a standard method for phenoxyethanol (often 30% organic), 2-(p-tert-Amylphenoxy)ethanol will retain too long, leading to broad peaks and lower sensitivity.

  • Solution: The protocol uses a higher organic ratio (60-70% Acetonitrile) to elute the compound sharply.

System Suitability Tests (SST) - The Self-Validating System

Every analytical run must include an SST to validate the system before analyzing samples.

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . High tailing indicates secondary interactions (silanol activity) with the phenolic hydroxyl. Ensure the column is fully end-capped.
  • Theoretical Plates (

    
    ):  Should be 
    
    
    
    . A drop indicates column aging or void formation.
Troubleshooting Common Failures
  • Drifting Retention Times: Check column temperature. The partition coefficient of the amyl group is temperature-sensitive.

  • Ghost Peaks: Likely carryover. The hydrophobic nature of the analyte means it can stick to injector seals. Ensure a needle wash with high organic solvent (e.g., 100% MeOH) is used.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.Link

  • Phenomenex. (2025).[4] HPLC vs GC: What Sets These Methods Apart.Link

  • PubChem. (n.d.). Compound Summary: 2-(p-tert-Pentylphenoxy)ethanol (CAS 2050-25-1). National Library of Medicine. Link

  • ISO. (2019). ISO 5725-2:2019 Accuracy (trueness and precision) of measurement methods and results.Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.